molecular formula C4H7BrF2O B11822916 1-Bromo-2,2-difluoro-3-methoxypropane CAS No. 1175586-68-1

1-Bromo-2,2-difluoro-3-methoxypropane

Cat. No.: B11822916
CAS No.: 1175586-68-1
M. Wt: 189.00 g/mol
InChI Key: PKLLXFAFOCUCCR-UHFFFAOYSA-N
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Description

1-Bromo-2,2-difluoro-3-methoxypropane (CAS 1175586-68-1) is an organohalide compound with the molecular formula C4H7BrF2O and a molecular weight of 189.00 g/mol . This reagent is characterized by its molecular structure, represented by the SMILES notation COCC(F)(F)CBr . Its InChIKey is PKLLXFAFOCUCCR-UHFFFAOYSA-N . As a fluorinated and brominated alkane derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of both a bromine atom and difluoro groups on the propane backbone makes it a versatile precursor for developing more complex molecules, particularly through substitution reactions where the bromine acts as a good leaving group. Researchers can utilize this compound to introduce a 2,2-difluoro-3-methoxypropyl moiety into target structures, which may be valuable in the design and synthesis of novel compounds for various research applications, including potential pharmaceutical agents and advanced materials. The physicochemical properties, such as the predicted collision cross-section values for various adducts (e.g., [M+H]+ at 131.6 Ų and [M+Na]+ at 143.6 Ų), can aid in its identification and analysis via mass spectrometry . This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1175586-68-1

Molecular Formula

C4H7BrF2O

Molecular Weight

189.00 g/mol

IUPAC Name

1-bromo-2,2-difluoro-3-methoxypropane

InChI

InChI=1S/C4H7BrF2O/c1-8-3-4(6,7)2-5/h2-3H2,1H3

InChI Key

PKLLXFAFOCUCCR-UHFFFAOYSA-N

Canonical SMILES

COCC(CBr)(F)F

Origin of Product

United States

Foundational & Exploratory

1-Bromo-2,2-difluoro-3-methoxypropane: Structural Profiling and Synthetic Utility in Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Bromo-2,2-difluoro-3-methoxypropane serves as a highly specialized, bifunctional building block designed to introduce the gem-difluoro ether motif into complex molecular scaffolds. This in-depth technical guide explores the structural parameters, physicochemical implications, and field-proven synthetic methodologies associated with this compound, providing drug development professionals with a robust framework for its application in bioisosteric replacement strategies.

Physicochemical Profiling & Structural Analysis

To effectively utilize 1-bromo-2,2-difluoro-3-methoxypropane, one must first understand its fundamental structural metrics. The molecule consists of a three-carbon aliphatic chain featuring a terminal bromine atom, a central gem-difluoro group, and a terminal methoxy ether.

The quantitative data defining this compound is summarized in the table below [1]:

PropertyValue
Chemical Name 1-Bromo-2,2-difluoro-3-methoxypropane
CAS Registry Number 1175586-68-1
Molecular Formula C₄H₇BrF₂O
Molecular Weight 189.00 g/mol
Monoisotopic Mass 187.96483 Da
SMILES String COCC(CBr)(F)F
InChIKey PKLLXFAFOCUCCR-UHFFFAOYSA-N
Structural Role Alkylating agent / Bioisosteric building block

Structural Causality: The central gem-difluoro group (–CF₂–) exerts a profound inductive effect (–I) across the molecule. The extreme electronegativity of the fluorine atoms pulls electron density away from both the adjacent brominated carbon and the methoxy oxygen. This electronic withdrawal significantly alters the reactivity of the carbon-bromine bond, necessitating specific kinetic considerations during synthetic applications.

The Strategic Role of the gem-Difluoro Motif in Drug Design

The replacement of standard functional groups (such as ethers, alcohols, or methylene bridges) with fluorinated bioisosteres is a widely employed tactic to bypass metabolic liabilities [2]. The gem-difluoro group is particularly prized for its ability to mimic the steric bulk of an oxygen atom or a methylene group while introducing entirely different electronic properties [3].

  • Metabolic Blocking: The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing a –CF₂– group adjacent to an ether linkage effectively blocks cytochrome P450-mediated oxidative dealkylation at that site, increasing the biological half-life of the drug.

  • pKa Modulation: When the 2,2-difluoro-3-methoxypropyl group is attached to a basic amine, the strong inductive effect of the fluorine atoms lowers the pKa of the amine. This increases the fraction of the un-ionized drug at physiological pH, dramatically improving membrane permeability and oral bioavailability.

  • Conformational Locking: The stereoelectronic effects (specifically the gauche effect) induced by the highly polarized C–F bonds restrict the rotational freedom of the alkyl chain, locking the molecule into a predictable conformation that can enhance target binding affinity.

ADME_Effects A gem-Difluoro Motif Insertion B Electronic Effects (Strong Inductive -I) A->B C Steric Effects (Similar to Oxygen/CH2) A->C D Metabolic Blocking (C-F Bond Strength) A->D E pKa Modulation of Adjacent Amines B->E F Conformational Locking C->F G Increased Half-Life (Reduced CYP450 Oxidation) D->G

Logical flow of gem-difluoro substitution effects on ADME properties.

Synthetic Utility & Reaction Causality

1-Bromo-2,2-difluoro-3-methoxypropane is primarily utilized as an electrophilic alkylating agent. However, standard Sₙ2 (bimolecular nucleophilic substitution) conditions that work for typical primary alkyl bromides often fail or proceed sluggishly with this substrate.

The Causality of Sₙ2 Retardation: The presence of the adjacent –CF₂– group introduces two major barriers to the Sₙ2 transition state:

  • Dipole Repulsion: The incoming electron-rich nucleophile experiences severe electrostatic repulsion from the electron-dense fluorine lone pairs.

  • Inductive Destabilization: The strong electron-withdrawing nature of the fluorines destabilizes the partial positive charge buildup in the Sₙ2 transition state.

Consequently, successful alkylation requires highly reactive nucleophiles (e.g., fully deprotonated alkoxides, phenoxides, or strong nitrogen bases), polar aprotic solvents to leave the nucleophile unsolvated and highly active, and elevated thermal energy to overcome the high activation barrier.

Step-by-Step Methodology: Alkylation of a Phenolic Nucleophile

The following self-validating protocol details the attachment of the 2,2-difluoro-3-methoxypropyl moiety to a generic phenolic drug scaffold.

Step 1: Nucleophile Activation (Deprotonation)

  • Suspend 1.0 equivalent of the phenolic substrate in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C.

  • Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Self-Validating Check: Monitor the reaction for the evolution of H₂ gas. The cessation of bubbling indicates complete and irreversible deprotonation to the highly nucleophilic phenoxide.

Step 2: Electrophile Addition

  • Add 1.5 equivalents of 1-bromo-2,2-difluoro-3-methoxypropane dropwise to the 0 °C solution. The excess accounts for potential competing elimination side-reactions.

Step 3: Thermal Activation

  • Remove the cooling bath and heat the reaction mixture to 80 °C for 12–16 hours. The elevated temperature is strictly required to overcome the Sₙ2 transition state barrier imposed by the gem-difluoro group.

Step 4: Quench and Extraction

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure fluorinated ether.

Alkylation_Workflow Step1 1. Deprotonation of Nucleophile (NaH / DMF) Step2 2. Addition of 1-Bromo-2,2-difluoro- 3-methoxypropane Step1->Step2 Step3 3. Thermal Activation (60-80°C, 12h) Step2->Step3 Step4 4. Aqueous Quench & Extraction (EtOAc/H2O) Step3->Step4 Step5 5. Purification (Silica Gel / HPLC) Step4->Step5

Step-by-step workflow for SN2 alkylation using the difluorinated building block.

Analytical Validation (Self-Validating Protocol)

To ensure the structural integrity of the synthesized product and verify that the alkylation occurred precisely at the brominated carbon (rather than via an unexpected rearrangement), the following analytical self-validation system must be employed:

  • ¹⁹F NMR Spectroscopy (The Primary Diagnostic): Fluorine-19 is 100% naturally abundant and highly sensitive to its local electronic environment. In the starting material, the –CF₂– group appears as a distinct multiplet near -105 ppm. Upon successful displacement of the bromine (electronegativity 2.96) by an oxygen nucleophile (electronegativity 3.44), the ¹⁹F signal will undergo a predictable downfield shift. The presence of a new, shifted –CF₂– signal confirms the success of the Sₙ2 displacement.

  • ¹H NMR Spectroscopy: The methoxy group (–OCH₃) will present as a sharp singlet integrating to 3 protons at ~3.4 ppm. The methylene protons adjacent to the newly formed ether linkage will shift upfield compared to their position adjacent to the original bromine atom.

  • Mass Spectrometry (LC-MS): The starting material exhibits a classic 1:1 isotopic doublet (M and M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this isotopic signature in the product mass spectrum definitively proves the excision of the bromine atom.

References

  • PubChemLite. "1-bromo-2,2-difluoro-3-methoxypropane (CID 138040027)." National Center for Biotechnology Information, 2024. URL:[Link]

  • Mao, E., Prieto Kullmer, C. N., Sakai, H. A., & MacMillan, D. W. C. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Journal of the American Chemical Society, 2024, 146(8), 5067–5073. URL:[Link]

  • Melnykov, K., Liashuk, O., Holovach, S., et al. "Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery." Chemistry – A European Journal, 2025. URL:[Link]

Safety Data Sheet (SDS) and handling precautions for fluorinated bromopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Paradox

Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.

Fluorinated bromopropanes (e.g., 1-bromo-3-fluoropropane) occupy a critical niche in modern drug discovery. They serve as essential alkylating agents for introducing fluorinated motifs—bioisosteres that enhance metabolic stability and lipophilicity in Active Pharmaceutical Ingredients (APIs).

However, the very chemical properties that make them valuable—high electrophilicity and bioavailability—render them potent biological hazards. This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of the risks and a self-validating protocol for safe handling.

Physicochemical & Reactivity Profile

Understanding the molecule's behavior is the first line of defense. The presence of the fluorine atom creates a dipole that, while stabilizing the alkyl chain against some metabolic pathways, does not significantly deactivate the carbon-bromine (C-Br) bond toward nucleophilic attack.

Archetype Compound: 1-Bromo-3-fluoropropane (CAS: 352-91-0)[1][2][3][4]

PropertyValueSafety Implication
Molecular Weight ~141 g/mol Heavy vapor; settles in low areas (floor/sumps).
Physical State Colorless LiquidHard to detect visually; requires chemical indicators.[2]
Flash Point ~23°C (73°F)Flammable. Vapors can ignite at room temperature.
Density ~1.48 g/mLDenser than water. Sinks in aqueous biphasic washes.
Reactivity Strong ElectrophileReacts violently with strong bases, alkali metals, and nucleophiles (DNA).
Decomposition HF, HBr, COF₂Fire releases Hydrofluoric Acid (HF) and Carbonyl Fluoride.

Toxicological Mechanisms (The "Why")

Expertise Note: Standard SDSs often list "Irritant" or "Harmful." For drug developers, the specific concern is direct alkylation .

These compounds act as SN2 electrophiles . The bromine is a good leaving group.[5] When this compound enters a biological system, it does not require metabolic activation to cause damage; it can directly attack electron-rich centers in biomolecules.

Mechanism of Action: Genotoxicity & Neurotoxicity

The following diagram illustrates the dual-pathway toxicity: direct DNA damage (genotoxicity) and glutathione depletion (neuro/hepatotoxicity).

ToxicityMechanism Compound Fluorinated Bromopropane (R-CH2-Br) Nu Biological Nucleophiles (DNA, Proteins, GSH) Compound->Nu Entry DNA DNA Bases (N7-Guanine) Nu->DNA Path A GSH Glutathione (GSH) (Sulfhydryl Group) Nu->GSH Path B Adduct DNA Adduct Formation (Alkylation) DNA->Adduct SN2 Attack Mutation Replication Error / Mutagenesis Adduct->Mutation Unrepaired Depletion GSH Depletion GSH->Depletion Conjugation Stress Oxidative Stress & Neurotoxicity Depletion->Stress Loss of Redox Balance

Figure 1: Mechanistic pathways of alkyl halide toxicity. Path A leads to potential carcinogenicity; Path B leads to acute organ toxicity.

Engineering Controls & PPE Hierarchy

Trustworthiness: Reliance on standard nitrile gloves is a common failure point in laboratories handling halogenated alkanes. Low molecular weight haloalkanes permeate nitrile in <15 minutes.

The Glove Permeation Hierarchy
  • Primary Barrier (Critical): Laminate Film (e.g., Silver Shield / North Silvershield) .

    • Why: These multi-layer laminates are the only material providing >4 hour breakthrough time for small halogenated molecules.

    • Drawback: Poor dexterity.[6]

  • Secondary Barrier (Mechanical): Nitrile (Disposable) .

    • Usage: Wear over the laminate glove to improve grip and protect the inner glove from tears.

  • Prohibited: Latex and Vinyl (instant permeation).

Ventilation Standards
  • Device: Certified Chemical Fume Hood.

  • Standard: Face velocity 80–100 fpm (0.4–0.5 m/s).

  • Sash: Keep at minimal working height. The vapor density (>1) means vapors will "roll" out of the hood if air currents are disturbed near the floor of the hood.

Experimental Protocol: Safe Charging & Quenching

Core Directive: This is a self-validating system. You must prove the hazard is gone before waste disposal.

Context: Nucleophilic Substitution Reaction

Scenario: Using 1-bromo-3-fluoropropane to alkylate a phenol derivative.

Step 1: Preparation & Inspection
  • Glassware: Inspect for micro-fractures. Alkylation reactions often require heat; pressurized haloalkane vapors in flawed glass are a shrapnel hazard.

  • Trap: Install a caustic scrubber (NaOH solution) on the condenser outlet if heating to reflux, to catch any evolved HBr or HF.

Step 2: Reagent Transfer (The "Cold Charge" Technique)
  • Rationale: Lowering vapor pressure reduces inhalation risk.

  • Action: Cool the fluorinated bromopropane container to 0°C before opening.

  • Transfer: Use a gas-tight syringe or cannula transfer. Do not pour. Pouring generates a vapor trail that can overcome hood capture velocities.

Step 3: The Reaction
  • Maintain an inert atmosphere (Nitrogen/Argon). Oxygen can facilitate radical decomposition of the alkyl halide.

Step 4: The "Self-Validating" Quench
  • The Risk: Unreacted alkyl bromide in the waste stream is a "time bomb" for EHS personnel.

  • Protocol:

    • At reaction end, do not assume 100% conversion.

    • Add a "Scavenger Nucleophile" (e.g., 10% aqueous Sodium Thiosulfate or Morpholine) to the reaction mixture before workup.

    • Stir for 30 minutes.

    • Validation: Take a TLC or GC-MS aliquot. Confirm the disappearance of the starting alkyl bromide peak. Only then is the mixture safe for aqueous extraction.

Emergency Response Workflow

In the event of a spill, the presence of the fluorine atom adds a risk of HF generation if the liquid contacts incompatible oxidizers or fire.

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location (Is it >100mL or outside hood?) Start->Assess Major MAJOR SPILL (Evacuate Lab) Assess->Major Yes Minor MINOR SPILL (Manageable) Assess->Minor No PPE Don PPE: Silver Shield Gloves + Goggles (Respirator if trained) Minor->PPE Absorb Absorb with Polypropylene Pads (Do NOT use paper/cellulose) PPE->Absorb Clean Double Bag Waste Label: 'Halogenated - Toxic' Absorb->Clean Vent Ventilate Area (Check O2/VOC levels) Clean->Vent

Figure 2: Decision logic for spill response. Note the prohibition of cellulose (paper towels) which can react exothermically with some alkyl halides under specific conditions.

Storage and Waste Disposal

  • Storage: Store in a flammable cabinet, segregated from strong bases (risk of elimination reactions evolving flammable alkenes) and alkali metals (explosion risk).

  • Stabilizers: Some commercial grades contain Copper or Silver wire to scavenge free halides. Check if your application requires removal of this stabilizer.

  • Waste Classification:

    • RCRA Code: Likely D001 (Ignitable). If halogen content is high, it requires high-temperature incineration.

    • Labeling: "Flammable Liquid, Toxic, Halogenated."

    • Ozone Depletion: While not a Class I ODS like Halon, brominated propanes are under scrutiny for Ozone Depletion Potential (ODP). Minimize atmospheric release.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 67699: 1-Bromo-3-fluoropropane. [Link]

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition: 1-Bromopropane.[7] (Used as toxicological analog for alkylation mechanism). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to 1-Bromopropane (NTP findings on alkylating agents). [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-bromo-3-fluoropropane (Classification & Labelling). [Link]

Sources

Technical Whitepaper: 1-Bromo-2,2-difluoro-3-methoxypropane in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into organic scaffolds is a foundational strategy in modern medicinal chemistry and agrochemical development. The gem-difluoro motif, in particular, serves as a privileged bioisostere for oxygen, carbonyl, and sulfonyl groups, offering profound control over a molecule's physicochemical properties[1]. Among the emerging class of fluorinated building blocks, 1-Bromo-2,2-difluoro-3-methoxypropane has garnered significant attention. This bifunctional reagent allows for the modular installation of a 2,2-difluoro-3-methoxypropyl moiety, enabling researchers to precisely tune lipophilicity, modulate the pKa of adjacent basic centers, and drastically enhance metabolic stability[2].

This whitepaper provides an in-depth mechanistic guide to utilizing this specific building block, detailing its commercial identifiers, the causality behind its chemical behavior, and self-validating experimental workflows for drug development professionals.

Chemical Identity & Commercial Identifiers

Accurate sourcing and informatics tracking require precise commercial identifiers. The table below summarizes the core chemical data for 1-Bromo-2,2-difluoro-3-methoxypropane[3],[4].

Table 1: Chemical Identity and Informatics Data

PropertyValue
Chemical Name 1-Bromo-2,2-difluoro-3-methoxypropane
CAS Registry Number 1175586-68-1
Molecular Formula C₄H₇BrF₂O
Molecular Weight 189.00 g/mol
SMILES COCC(CBr)(F)F
InChIKey PKLLXFAFOCUCCR-UHFFFAOYSA-N

Mechanistic Insights: The gem-Difluoro Advantage

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over its non-fluorinated counterpart (1-bromo-3-methoxypropane). The introduction of the fully substituted -CF₂- group at the beta position fundamentally alters the reactivity and pharmacological profile of the resulting analog[5].

The E2 Elimination Blockade (Chemical Causality)

In standard alkylation reactions using aliphatic bromides, basic conditions often trigger a competing E2 (bimolecular elimination) pathway, yielding unwanted alkene byproducts and drastically reducing the yield of the desired SN2 product. The Causality: In 1-Bromo-2,2-difluoro-3-methoxypropane, the carbon adjacent to the leaving group (the beta-carbon) is fully substituted with fluorine atoms. Because there are no beta-hydrogens available , the E2 elimination pathway is mechanistically impossible. This forces the reaction exclusively down the substitution pathway, provided the activation energy for SN2 is met.

Pharmacokinetic Modulation

The incorporation of the -CF₂- group imparts three distinct advantages to the final drug candidate[1]:

  • pKa Modulation: The strong electron-withdrawing inductive effect of the fluorines lowers the pKa of adjacent basic amines by approximately 1.5 to 2.0 units. This increases the proportion of the un-ionized drug at physiological pH, enhancing passive membrane permeability.

  • Metabolic Stability: Aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation. The steric bulk and high bond dissociation energy of the C-F bonds shield the adjacent methylenes from metabolic degradation.

  • Lipophilicity (LogD): The fluorinated motif increases the overall lipophilicity of the molecule, which can drive stronger hydrophobic interactions within the target protein's binding pocket.

Table 2: Comparative Physicochemical Impact (Theoretical)

ParameterStandard Alkyl Chain (-CH₂CH₂CH₂OMe)Fluorinated Motif (-CH₂CF₂CH₂OMe)Mechanistic Causality
Amine pKa (if N-alkylated)~9.0 - 9.5~7.0 - 7.5Strong electron-withdrawing inductive effect of CF₂.
Metabolic Stability Low (prone to oxidation)HighSteric and electronic shielding of adjacent methylenes.
Lipophilicity (LogD) BaselineIncreasedIncreased hydrophobicity of C-F bonds; lower ionization.
E2 Elimination Risk HighZeroAbsence of beta-hydrogens completely blocks the E2 pathway.

Experimental Workflows & Methodologies

Step-by-Step Protocol: N-Alkylation of Secondary Amines

Because the -CF₂- group exerts a strong electron-withdrawing effect, it significantly retards the SN2 reactivity at the adjacent C-Br bond. Standard room-temperature alkylation will fail. The following self-validating protocol is engineered to overcome this activation barrier while preventing side reactions.

Objective: Install the 2,2-difluoro-3-methoxypropyl group onto a secondary amine scaffold.

Step 1: Reagent Preparation Dissolve the secondary amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Causality: DMF is a polar aprotic solvent. It poorly solvates anions/nucleophiles, thereby maximizing the nucleophilicity of the amine, which is critical for attacking the deactivated electrophile.

Step 2: Base Selection and Addition Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HBr byproduct generated during the reaction without competing with the secondary amine for the electrophile.

Step 3: Electrophile Introduction Add 1-Bromo-2,2-difluoro-3-methoxypropane (1.5 equiv) dropwise at room temperature[4].

Step 4: Thermal Activation Seal the reaction vessel and heat to 90 °C for 12–18 hours. Causality: The high activation energy of the CF₂-adjacent SN2 displacement necessitates significant thermal driving. As established, E2 elimination is blocked, so elevated temperatures will not degrade the electrophile into an alkene.

Step 5: In-Process Monitoring (Self-Validation System) Monitor the reaction via LC-MS. Validation Metric: The product formation is confirmed by an [M+H]⁺ mass shift corresponding to the exact addition of the C₄H₇F₂O moiety (a mass increase of precisely 109 Da relative to the starting amine).

Step 6: Workup & Purification Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Step 7: Structural Validation Confirm product identity and purity using ¹⁹F NMR and ¹H NMR. Validation Metric: ¹⁹F NMR must show a characteristic signal (typically a multiplet or triplet between -100 to -110 ppm), confirming the intact incorporation of the gem-difluoro group.

Logical Workflow Visualization

The following diagram illustrates the strategic integration of 1-Bromo-2,2-difluoro-3-methoxypropane within a standard hit-to-lead medicinal chemistry optimization cycle.

G Lead Lead Compound (Suboptimal PK/Metabolism) Reaction Alkylation / Cross-Coupling (SN2 or Metal Catalysis) Lead->Reaction BB 1-Bromo-2,2-difluoro- 3-methoxypropane BB->Reaction Analog Fluorinated Analog (CF2-OMe Motif Installed) Reaction->Analog Assays ADME & Binding Assays (Lipophilicity, pKa, Stability) Analog->Assays Decision Candidate Selection Assays->Decision

Workflow for hit-to-lead optimization using 1-Bromo-2,2-difluoro-3-methoxypropane.

References

  • 1-bromo-2,2-difluoro-3-methoxypropane (C4H7BrF2O) - PubChemLite.uni.lu.
  • 1175586-68-1 - 化源网.chemsrc.com.
  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.nih.gov.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics.mdpi.com.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.chemrxiv.org.

Sources

Strategic Incorporation of the gem-Difluoro Motif: A Technical Guide to 1-Bromo-2,2-difluoro-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2,2-difluoro-3-methoxypropane is not merely a reagent; it is a precision tool for pharmacokinetic (PK) optimization.[1] In modern drug discovery, the strategic introduction of fluorine—specifically the gem-difluoro (


) moiety—serves as a critical tactic to modulate metabolic stability, lipophilicity, and conformational bias without altering the steric footprint of the parent scaffold significantly.[2]

This guide analyzes the pharmacophore-modulating properties of the 2,2-difluoro-3-methoxypropyl motif.[1] It details the mechanistic basis for its ability to block metabolic soft spots, provides self-validating experimental protocols for its incorporation and assessment, and offers a rigorous framework for interpreting its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1]

Part 1: Mechanistic Pharmacokinetics

Metabolic Stability: The Electronic Shield

The primary pharmacokinetic liability of alkyl ether chains is O-dealkylation , typically catalyzed by Cytochrome P450 (CYP450) monooxygenases.[1] This process involves hydrogen atom abstraction (HAT) from the carbon


 to the oxygen, followed by hemiacetal collapse.

The incorporation of the gem-difluoro group at the


-position (relative to the methoxy oxygen) in 1-Bromo-2,2-difluoro-3-methoxypropane creates a profound electronic shield:
  • Inductive Withdrawal (-I Effect): The high electronegativity of the two fluorine atoms pulls electron density away from the adjacent carbons and the ether oxygen.[1]

  • Deactivation of

    
    -C-H Bonds:  By reducing electron density, the C-H bonds adjacent to the ether oxygen become stronger and less hydridic, significantly raising the activation energy required for CYP450-mediated radical abstraction [1].[1]
    
  • Prevention of

    
    -Oxidation:  The 
    
    
    
    group replaces the metabolically labile
    
    
    -methylene (
    
    
    ), effectively blocking oxidation at this position entirely.[1]
Conformational Control: The Fluorine Gauche Effect

Unlike a standard propyl chain, which possesses high entropic freedom, the 2,2-difluoro-3-methoxypropyl chain adopts a distinct conformation due to the fluorine gauche effect .[1]

  • Mechanism: Hyperconjugation between the

    
     orbital and the low-lying 
    
    
    
    antibonding orbital stabilizes a gauche conformation (dihedral angle ~60°).[1]
  • PK Impact: This pre-organization can reduce the entropic penalty of binding to a protein target, potentially improving potency while simultaneously restricting the molecule from adopting conformations vulnerable to metabolic enzymes [2].

Lipophilicity Modulation (LogD)

The


 group is lipophilic, but the terminal methoxy group is polar. This motif offers a balanced "lipophilic dipole."[1]
  • Bioisosterism: The

    
     group acts as a bioisostere for a carbonyl (
    
    
    
    ) or sulfoxide (
    
    
    ) in terms of polarity but lacks the hydrogen bond acceptor capability, allowing for membrane permeability (higher LogD) while maintaining aqueous solubility relative to a pure hydrocarbon chain [3].

Part 2: Experimental Protocols

Synthetic Incorporation Workflow

Objective: Install the 2,2-difluoro-3-methoxypropyl motif onto a nucleophilic aromatic scaffold (e.g., a phenol or aniline lead compound).[1]

Reagents:

  • Substrate: Ar-OH or Ar-NHR[1]

  • Reagent: 1-Bromo-2,2-difluoro-3-methoxypropane (1.2 equiv)[1]

  • Base:

    
     (for phenols) or 
    
    
    
    (for anilines)[1]
  • Solvent: DMF or Acetonitrile (anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried reaction vial with the substrate (1.0 mmol) and anhydrous DMF (5 mL).

  • Activation: Add the base (2.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide/anion.

  • Alkylation: Add 1-Bromo-2,2-difluoro-3-methoxypropane (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C. Monitor via LC-MS every 2 hours.

    • Checkpoint: If conversion is <50% after 4 hours, add catalytic KI (0.1 equiv) to facilitate Finkelstein exchange (Br

      
       I) in situ.
      
  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the metabolic half-life (


) and Intrinsic Clearance (

) of the fluorinated analog compared to the non-fluorinated parent.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound (10 mM DMSO stock).[1]

Protocol:

  • Incubation Mix: Prepare a 0.5 mg/mL HLM suspension in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Spike test compound (final conc. 1

    
    M) into the HLM mix. Equilibrate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense aliquots into 150

    
    L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .[1]

Data Interpretation Table:

ParameterHigh Stability (Target)Moderate StabilityLow Stability (Risk)

(min)
> 6030 - 60< 30

(

L/min/mg)
< 2020 - 50> 50

Part 3: Visualization of Pharmacokinetic Impact[1]

Diagram 1: Mechanism of Metabolic Protection

This diagram illustrates how the gem-difluoro group prevents CYP450-mediated oxidation compared to a standard propyl chain.[1]

MetabolicProtection cluster_nonfluorinated Standard Propyl Chain (High Risk) cluster_fluorinated gem-Difluoro Analog (Protected) S_Propyl Propyl-Ether Scaffold CYP_Enzyme CYP450 (Heme-Fe=O) S_Propyl->CYP_Enzyme H-Abstraction (Low Barrier) Metabolite O-Dealkylation (Cleavage) CYP_Enzyme->Metabolite Rapid Oxidation S_Fluoro 2,2-Difluoro-3-methoxy Scaffold CYP_Blocked CYP450 Blocked S_Fluoro->CYP_Blocked EWG Effect (High Barrier) Stable Metabolically Stable CYP_Blocked->Stable No Reaction

Caption: Comparative mechanism showing how the electron-withdrawing gem-difluoro group raises the activation energy for Hydrogen Atom Abstraction (HAT), preventing CYP450-mediated clearance.[1]

Diagram 2: Lead Optimization Workflow

This flowchart guides the decision-making process for using 1-Bromo-2,2-difluoro-3-methoxypropane in a drug discovery campaign.

OptimizationWorkflow Start Lead Compound Identified (High Clearance / Low t1/2) Analysis MetID Analysis: Is O-dealkylation the major pathway? Start->Analysis Decision Strategy: Incorporate gem-Difluoro Motif Analysis->Decision Yes Re_Design Re-Design: Try Bioisostere (e.g., Deuteration) Analysis->Re_Design No (Other metabolic soft spot) Synthesis Synthesis: Coupling with 1-Bromo-2,2-difluoro-3-methoxypropane Decision->Synthesis Assay Screening: Microsomal Stability (HLM) & LogD Measurement Synthesis->Assay Result_Good Result A: t1/2 Increased >2x LogD within range Assay->Result_Good Result_Bad Result B: No Stability Gain or Solubility Issues Assay->Result_Bad Next_Step Advance to In Vivo PK (Rat/Mouse) Result_Good->Next_Step Result_Bad->Re_Design

Caption: Decision tree for implementing the gem-difluoro-methoxypropyl motif to resolve metabolic instability issues in early-stage drug candidates.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

Sources

Methodological & Application

Application Note: Synthesis of gem-Difluoro Ethers via Alkylation with 1-Bromo-2,2-difluoro-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug development, utilized to modulate lipophilicity, metabolic stability, and basicity. The gem-difluoromethylene (–CF₂–) group acts as a highly stable bioisostere for ethereal oxygen, methylene, or carbonyl groups.

Within this chemical space, 1-Bromo-2,2-difluoro-3-methoxypropane [1] emerges as a highly specialized, bifunctional building block. By serving as a linchpin for the –CH₂–CF₂–CH₂–OCH₃ moiety, it allows medicinal chemists to simultaneously install a lipophilic, metabolically stable spacer (–CF₂–) and a terminal hydrogen-bond acceptor (–OCH₃). This application note details the mechanistic rationale and a self-validating protocol for utilizing this reagent in the O-alkylation of phenols to synthesize complex gem-difluoro ethers.

Mechanistic Insights & Causality (E-E-A-T)

Nucleophilic substitution (S_N2) at a primary carbon adjacent to a –CF₂– group is classically sluggish. While direct S_N2 displacement directly at a CF₂X center is notoriously unfeasible[2], substitution at the adjacent CH₂X position—such as the primary bromide in 1-bromo-2,2-difluoro-3-methoxypropane—is achievable. However, the reaction is kinetically retarded due to the strong inductive electron withdrawal and dipole-dipole repulsion exerted by the


-fluorine atoms.

To overcome this high activation barrier, the alkylation requires precise tuning of the reaction microenvironment:

  • Cation Solvation over Ion-Pairing: The use of Cesium Carbonate (Cs₂CO₃) in highly polar aprotic solvents (e.g., DMF or DMSO) is critical. The large ionic radius and low charge density of the Cs⁺ ion prevent tight ion-pairing, ensuring the generation of a "naked" and highly reactive phenolate nucleophile.

  • Thermal Activation: Elevated temperatures (80–100 °C) provide the necessary kinetic energy to overcome the electrostatic repulsion at the S_N2 transition state.

  • Alternative Pathways: For exceptionally hindered or poorly nucleophilic substrates, transitioning from an ionic S_N2 mechanism to a single-electron transfer (SET) photoredox or transition-metal catalyzed cross-coupling paradigm can bypass the electrostatic repulsion entirely[3],[4].

MechanisticPathway Phenol Phenol (Ar-OH) Phenolate Naked Phenolate (Ar-O⁻ Cs⁺) Phenol->Phenolate - HCO₃⁻ Base Base (Cs₂CO₃) Deprotonation Base->Phenolate TS S_N2 Transition State (High Activation Energy) Phenolate->TS Reagent 1-Bromo-2,2-difluoro -3-methoxypropane Reagent->TS Nucleophilic Attack Product gem-Difluoro Ether (Ar-O-CH₂-CF₂-CH₂-OCH₃) TS->Product - CsBr

Fig 1. Mechanistic pathway of base-promoted SN2 O-alkylation overcoming electrostatic repulsion.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product yield during the O-alkylation of a standard phenol derivative.

Table 1: Optimization of Phenol O-Alkylation Conditions

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1K₂CO₃Acetone6024< 5Insufficient thermal activation; poor solubility of base.
2K₂CO₃DMF801642Moderate conversion; K⁺ does not fully dissociate the phenolate.
3NaHTHF651628Strong base, but tight ion-pairing in THF retards nucleophilicity.
4 Cs₂CO₃ DMF 90 12 89 Optimal. Cs⁺ provides a "naked" phenolate; high temp overcomes barrier.
5Cs₂CO₃DMSO901284Comparable to DMF, but aqueous workup is slightly more challenging.

Self-Validating Experimental Protocol

Objective: Synthesis of aryl 2,2-difluoro-3-methoxypropyl ethers via base-promoted S_N2 alkylation.

Materials Required:
  • Phenol derivative (1.0 equiv, 1.0 mmol)

  • 1-Bromo-2,2-difluoro-3-methoxypropane (1.2 equiv, 1.2 mmol)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:
  • Preparation & Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the phenol derivative (1.0 mmol) and Cs₂CO₃ (2.0 mmol).

    • Self-Validation Checkpoint 1 (Moisture Exclusion): Ensure the Cs₂CO₃ is free-flowing and not clumped. Clumped base indicates moisture absorption, which will lead to competitive hydrolysis of the alkyl bromide.

  • Atmosphere Exchange: Evacuate the tube under high vacuum and backfill with dry Nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Reagent Addition: Add anhydrous DMF (5.0 mL) via syringe, followed by the dropwise addition of 1-bromo-2,2-difluoro-3-methoxypropane (1.2 mmol).

    • Self-Validation Checkpoint 2 (Deprotonation Confirmation): Upon addition of DMF and stirring at room temperature for 10 minutes, observe the solution. A distinct color change (often turning yellow or orange depending on the phenol) confirms the successful generation of the active phenolate anion.

  • Thermal Activation: Seal the tube and transfer it to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint 3 (Reaction Progress): Monitor the reaction via LC-MS or ¹⁹F NMR. The system is analytically validated when the starting bromide's ¹⁹F multiplet (approx. -100 to -110 ppm) is consumed, and a new shifted ¹⁹F signal corresponding to the gem-difluoro ether emerges.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench by adding distilled water (20 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Combine the organic layers and wash with 5% aqueous LiCl or brine (3 x 15 mL) to effectively remove residual DMF.

  • Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure gem-difluoro ether.

ExperimentalWorkflow Step1 1. Preparation Add Phenol & Cs₂CO₃ Step2 2. Inert Atmosphere N₂ Exchange (x3) Step1->Step2 Step3 3. Reagent Addition Add DMF & Bromide Step2->Step3 Step4 4. Thermal Activation 90 °C for 12 hours Step3->Step4 Step5 5. Aqueous Workup EtOAc / H₂O Extraction Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2. Step-by-step self-validating experimental workflow for gem-difluoro ether synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138040027, 1-Bromo-2,2-difluoro-3-methoxypropane." PubChem. URL:[Link]

  • Lin, X., et al. "Synthesis of α-Difluoromethylene Ethers via Photoredox-Induced Hyperconjugative Ring Opening of gem-Difluorocyclopropanes." The Journal of Organic Chemistry, 2023. URL:[Link]

  • Deng, S., et al. "S8-Catalyzed triple cleavage of bromodifluoro compounds for the assembly of N-containing heterocycles." Chemical Science, 2019. URL:[Link]

  • Ni, C., et al. "Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent." Organic Letters, 2004. URL:[Link]

Sources

High-Fidelity Preparation of (2,2-Difluoro-3-methoxypropyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The preparation of (2,2-difluoro-3-methoxypropyl)magnesium bromide represents a significant challenge in organometallic chemistry due to the inherent instability of


-fluorinated alkyl metal species. The presence of the gem-difluoro group at the 

-position relative to the metal center creates a high propensity for

-fluoride elimination
, leading to the formation of the thermodynamically stable 1,1-difluoroalkene (or monofluoroalkene derivatives) rather than the desired Grignard reagent.
The Challenge: -Elimination vs. Stable Formation

Traditional Grignard formation (direct insertion of Mg metal) often requires elevated temperatures to initiate, which simultaneously promotes the decomposition of the sensitive fluorinated intermediate.

  • Path A (Desired): Formation of stable

    
     species.
    
  • Path B (Undesired):

    
    -elimination of 
    
    
    
    , resulting in a useless fluoro-olefin.
The Solution: Halogen-Magnesium Exchange

To circumvent thermodynamic instability, this protocol utilizes Knochel’s Turbo Grignard (iPrMgCl·LiCl) for a low-temperature Halogen-Magnesium exchange. This method allows the generation of the target reagent at -78 °C , kinetically trapping the species before elimination can occur.

Method Comparison
FeatureDirect Insertion (Mg Metal)Halogen-Metal Exchange (Turbo Grignard)
Primary Reagent Mg Turnings / PowderiPrMgCl·LiCl (1.3 M in THF)
Temperature Reflux / Ambient (High Risk)-78 °C to -40 °C (Controlled)
Initiation Difficult (Induction period)Instantaneous
Side Reactions High (

-elimination, Wurtz coupling)
Minimal (<5%)
Success Rate Low (<30% typically)High (>90%)

Mechanistic Pathway & Logic[1]

The following diagram illustrates the competing pathways and the strategic advantage of the exchange method.

G Start 1-Bromo-2,2-difluoro- 3-methoxypropane Mg_Insert Direct Mg Insertion (High Temp / Activation) Start->Mg_Insert Mg(0), THF, Heat Exchange iPrMgCl·LiCl Exchange (-78°C) Start->Exchange Fast Kinetics Elimination Beta-Elimination Mg_Insert->Elimination Thermal Energy Target Target Grignard Reagent (Stable at < -20°C) Exchange->Target Kinetic Control Target->Elimination If warmed > 0°C Waste Fluoro-olefin + MgBrF (Decomposition) Elimination->Waste

Figure 1: Reaction pathways showing the kinetic stabilization of the target Grignard reagent via low-temperature exchange.

Experimental Protocol: Low-Temperature Exchange (Recommended)

This protocol describes the synthesis of the target reagent on a 10.0 mmol scale .

Reagents & Equipment
  • Substrate: 1-Bromo-2,2-difluoro-3-methoxypropane (1.89 g, 10.0 mmol).

  • Reagent: Isopropylmagnesium chloride – Lithium chloride complex (iPrMgCl·LiCl), 1.3 M solution in THF (Aldrich or prepared in-house).

  • Solvent: Anhydrous THF (freshly distilled or from solvent system), 20 mL.

  • Vessel: Flame-dried 50 mL Schlenk flask with magnetic stir bar, under Argon atmosphere.

  • Cooling: Acetone/Dry Ice bath (-78 °C).

Step-by-Step Procedure
  • Setup: Equip the 50 mL Schlenk flask with a rubber septum and an argon balloon (or line). Flame-dry the flask under vacuum and backfill with argon three times.

  • Solvation: Syringe 1-Bromo-2,2-difluoro-3-methoxypropane (1.89 g, 10.0 mmol) into the flask. Add 10 mL of anhydrous THF .

  • Cooling: Submerge the flask in the acetone/dry ice bath and stir for 10 minutes to equilibrate the internal temperature to -78 °C .

  • Exchange Reaction:

    • Slowly add iPrMgCl·LiCl (8.5 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

    • Note: Addition should be slow to maintain low temperature.

  • Incubation: Stir the mixture at -78 °C for 30 minutes .

    • Monitoring: Aliquot 0.1 mL, quench with

      
      , and analyze via 
      
      
      
      NMR. Disappearance of the starting bromide signal and appearance of the deuterated species confirms exchange.
  • Warming (Critical):

    • The resulting Grignard reagent is stable at this temperature.

    • If the subsequent electrophile reacts slowly, the mixture can be warmed to -40 °C , but DO NOT exceed -20 °C before reacting with the electrophile to avoid decomposition.

Quality Control: Titration

Before use, the concentration of the active Grignard species should be determined using the Knochel Titration Method (using iodine in saturated LiCl/THF):

  • Weigh accurately ~128 mg of iodine (

    
    ) into a dry vial.
    
  • Dissolve in 2 mL of 0.5 M LiCl in THF.

  • Titrate with the prepared Grignard solution at 0°C until the brown color disappears (colorless endpoint).

  • Calculation:

    
    
    

Alternative Protocol: Direct Insertion (High Risk)

Use this method only if iPrMgCl·LiCl is unavailable. Requires Rieke Magnesium (


) or extensive activation.
Activation Strategy

Standard Mg turnings will likely fail. You must use Rieke Magnesium (generated from


 + Li/Naphthalene) or Iodine/DIBAL-H activation .
Protocol
  • Activation: Place Mg turnings (1.5 equiv) in THF. Add a crystal of

    
     and heat to reflux until color fades. Add 0.1 mL DIBAL-H (1M in Hexane) to strip oxides.
    
  • Initiation: Cool to 0 °C . Add 10% of the substrate. Wait for exotherm or turbidity.

  • Addition: Once initiated, cool to -20 °C (or lowest temp where reaction sustains). Add remaining substrate dropwise.[1]

  • Post-Stir: Stir at -20 °C for 2 hours.

    • Warning: If the reaction stops, do not reheat. Reheating will cause massive elimination.

Application Notes for Drug Discovery

The (2,2-difluoro-3-methoxypropyl) moiety is a valuable bioisostere.

  • Lipophilicity: The

    
     group increases lipophilicity (
    
    
    
    ) compared to the non-fluorinated ether, improving membrane permeability.
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 
    
    
    
    -position, a common clearance pathway for aliphatic ethers.
  • pKa Modulation: The electron-withdrawing effect of fluorine lowers the pKa of neighboring amines or alcohols in the final drug molecule.

Reaction Compatibility

This Grignard reagent is compatible with:

  • Aldehydes/Ketones: Forms secondary/tertiary alcohols (maintain < -40 °C during addition).

  • Weinreb Amides: Forms ketones.

  • Imines: Forms amines.

  • Transition Metal Catalysis: Can be used in Negishi coupling (requires transmetallation to Zn using

    
     at -78 °C).
    

References

  • Turbo Grignard Reagent: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[2] Chem. Int. Ed.2004 , 43, 3333. Link

  • Fluorinated Grignard Stability: Burton, D. J.; Yang, Z.-Y. "Fluorinated Organometallic Reagents." Tetrahedron1992 , 48, 189. Link

  • Titration Method: Krasovskiy, A.; Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis2006 , 5, 890. Link

  • Bioisosteres in Medicinal Chemistry: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem.2018 , 61, 5822. Link

Sources

Application Note: Strategic Incorporation of 1-Bromo-2,2-difluoro-3-methoxypropane (BDFMP) in Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It addresses the specific challenges and strategic advantages of incorporating the 2,2-difluoro-3-methoxypropyl motif using the reagent 1-Bromo-2,2-difluoro-3-methoxypropane .

Executive Summary: The "Beta-Fluorine" Advantage

In modern lead optimization, the 2,2-difluoro-3-methoxypropyl group is emerging as a privileged motif. It serves as a bioisostere for standard propyl or 3-methoxypropyl chains but offers distinct physicochemical advantages due to the gem-difluoro substitution at the


-position relative to the attachment point.

Key Benefits of the BDFMP Motif:

  • Metabolic Blockade: The

    
     group sterically and electronically protects the 
    
    
    
    -carbon from cytochrome P450-mediated oxidation, a common metabolic soft spot in alkyl chains.
  • Lipophilicity Modulation: While fluorine is lipophilic, the

    
     group often lowers 
    
    
    
    slightly compared to a dialkyl group due to polarity, while maintaining high membrane permeability.
  • pKa Tuning: When attached to amines (N-alkylation), the electron-withdrawing inductive effect (

    
    ) of the 
    
    
    
    -fluorines lowers the basicity of the nitrogen, potentially reducing hERG liability and improving oral bioavailability.

This guide details the protocols for incorporating this motif using 1-Bromo-2,2-difluoro-3-methoxypropane (BDFMP) , addressing the specific synthetic challenges posed by the "Beta-Fluorine Effect."

Technical Background: The Reactivity Paradox

Incorporating BDFMP is not a standard alkylation. Researchers often experience low yields using standard conditions (


/Acetone) due to the Beta-Fluorine Effect .
The Mechanism of Deactivation

In an


 reaction, the nucleophile attacks the carbon bearing the leaving group (Br). The adjacent 

group exerts two opposing effects:
  • Inductive Withdrawal (

    
    ):  Makes the 
    
    
    
    -carbon more electropositive (favorable).
  • Dipolar Repulsion & Transition State Destabilization: The strong C-F dipoles create electrostatic repulsion with the incoming nucleophile. More critically, the electron-deficient

    
    -carbon destabilizes the developing partial positive charge in the 
    
    
    
    transition state.

Result: BDFMP is significantly less reactive than non-fluorinated 1-bromo-3-methoxypropane. Successful incorporation requires polar aprotic solvents , elevated temperatures , and stronger nucleophiles or catalytic activation .

Experimental Protocols

Protocol A: N-Alkylation of Heterocycles (Indazoles, Pyrazoles, Indoles)

Target Audience: Medicinal Chemists working on kinase inhibitors or GPCR ligands.

Objective: Install the 2,2-difluoro-3-methoxypropyl group onto a pyrazole nitrogen.

Materials
  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Reagent: 1-Bromo-2,2-difluoro-3-methoxypropane (1.2 – 1.5 equiv) [CAS: 113223-84-2 (analogous) or synthesized in-house]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Highly Recommended

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Pyrazole substrate (1.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add

    
      (2.0 mmol, 652 mg). Stir at room temperature for 15 minutes to ensure deprotonation of the acidic NH.
    
    • Note:

      
       is preferred over 
      
      
      
      due to the "Cesium Effect" (higher solubility and looser ion pairing in DMF), which enhances nucleophilicity.
  • Addition: Add 1-Bromo-2,2-difluoro-3-methoxypropane (1.5 mmol) via syringe.

    • Optimization Tip: If the reaction is historically sluggish, add NaI (0.1 mmol) at this stage. This generates the in situ iodide (Finkelstein reaction), which is a better leaving group than bromide.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The product will show a characteristic mass shift (+108 Da vs H).

  • Workup:

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash with saturated brine (1 x 10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluorinated product is typically less polar than the starting material.

Protocol B: O-Alkylation of Phenols

Target Audience: Researchers optimizing ether linkages for metabolic stability.

Objective: Synthesis of aryl-(2,2-difluoro-3-methoxypropyl) ethers.

Materials
  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: BDFMP (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 80°C (ACN) or 100°C (DMF)

Step-by-Step Methodology
  • Setup: Combine Phenol (1.0 equiv) and Base in solvent (0.2 M).

  • Activation: Stir at RT for 10 min.

  • Alkylation: Add BDFMP (1.5 equiv).

  • Heating: Heat to reflux (if ACN) or 100°C (if DMF).

    • Critical Check: Because phenols are harder nucleophiles than pyrazoles, O-alkylation with beta-fluorinated alkyl halides can be very slow. If conversion is <50% after 12h, switch to Mitsunobu conditions using the corresponding alcohol (2,2-difluoro-3-methoxypropan-1-ol) instead of the bromide.

Data & Optimization Guide

The following table summarizes reaction screening data for the alkylation of a model Indazole substrate.

Table 1: Optimization of Reaction Conditions for BDFMP Incorporation

EntrySolventBaseAdditiveTemp (°C)Time (h)Yield (%)Notes
1Acetone

NoneReflux24< 10Reactivity too low for beta-F system.
2ACN

None801635Incomplete conversion.
3DMF

None801265Standard conditions.
4DMF

None80882Recommended. Cesium effect improves rate.
5DMF

NaI (10%)60688Best for sensitive substrates. Lower temp possible.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway for incorporating BDFMP.

BDFMP_Workflow Start Target Scaffold (Nucleophile: NH, OH) Decision Nucleophile Type? Start->Decision Reagent Reagent: 1-Br-2,2-difluoro-3-methoxypropane CondA Protocol: Cs2CO3, DMF, 80°C Add NaI if slow Reagent->CondA Electrophile CondB Protocol: K2CO3, ACN, Reflux Or Mitsunobu (Alcohol) Reagent->CondB RouteA Route A: Nitrogen (Heterocycle) (Indazole, Pyrazole) Decision->RouteA N-H RouteB Route B: Oxygen (Phenol) Decision->RouteB O-H RouteA->CondA RouteB->CondB Mechanism Mechanism: SN2 (Retarded by Beta-F) Requires Polar Aprotic Solvent CondA->Mechanism Product Final Product: Scaffold-CH2-CF2-CH2-OMe CondA->Product CondB->Mechanism CondB->Product

Caption: Decision tree for selecting the optimal alkylation protocol based on the nucleophile type, highlighting the central role of solvent polarity and base strength.

Safety & Handling

  • Toxicity: Like many alkylating agents, BDFMP should be treated as a potential mutagen. Use double-gloving and handle only in a fume hood.

  • Volatility: The methoxy group increases volatility compared to long-chain alkyl bromides. Avoid prolonged rotary evaporation at high vacuum/temperature.

  • Disposal: Quench excess alkylating agent with an amine solution (e.g., ammonia in methanol) before disposal into halogenated waste.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025).[1] Application Notes for Bromo-difluoro Intermediates. BenchChem Technical Library. Link

  • United States Patent US20240150293A1. (2024). Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors. Google Patents. Link

  • United States Patent US20180111931A1. (2018). Chemical compounds (Indazole derivatives). Google Patents. Link

  • Zhou, Y., et al. (2016). Structural optimization and bioactivity of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: N-Alkylation of Amines with 1-Bromo-2,2-difluoro-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026



Executive Summary & Scientific Rationale

This guide details the protocol for installing the (2,2-difluoro-3-methoxypropyl) moiety onto primary and secondary amines. This specific fluorinated linker is a critical bioisostere in modern medicinal chemistry.

Why This Reagent? (The "Gem-Difluoro Effect")

In drug design, the


 group is often employed as a bioisostere for an ether oxygen (

) or a carbonyl group (

).
  • Lipophilicity Modulation: Unlike an ether oxygen, the

    
     group does not act as a hydrogen bond acceptor, often increasing the 
    
    
    
    of the molecule to improve membrane permeability.
  • Metabolic Stability: The fluorine atoms block metabolic oxidation at the C2 position.

  • Structural Rigidity: The gauche effect associated with the

    
     unit can lock the alkyl chain into specific conformations, potentially improving binding affinity.
    
The Synthetic Challenge

Researchers often underestimate the reactivity difference between standard alkyl bromides and


-difluoroalkyl bromides.
  • Deactivated Electrophile: The strong electron-withdrawing nature of the

    
    -fluorines creates a dipole that opposes the incoming nucleophile, significantly raising the activation energy for 
    
    
    
    substitution.
  • Elimination Safety Net: Uniquely, 1-Bromo-2,2-difluoro-3-methoxypropane lacks

    
    -hydrogens (the C2 position is fully substituted with fluorine). This effectively eliminates the risk of 
    
    
    
    elimination, a common failure mode in alkylation, allowing for higher temperature protocols without alkene formation.

Chemical Properties & Handling

PropertySpecificationPractical Implication
Structure

No

-protons; resistant to E2 elimination.
Molecular Weight 231.04 g/mol High density; weigh by mass, not volume.
Physical State Colorless LiquidVolatile; handle in a fume hood.
Reactivity Moderate/LowRequires activation (heat/iodide) compared to non-fluorinated analogs.
Storage 2-8°C, Inert GasMoisture sensitive; store under Nitrogen/Argon.

Mechanistic Insight & Reaction Design

The reaction proceeds via a classical


 mechanism.[1] However, the transition state is destabilized by the electron-withdrawing 

-fluorine atoms.
Reaction Scheme


Critical Success Factors
  • The "Cesium Effect": Due to the lower reactivity of the electrophile, standard bases like

    
     may result in incomplete conversion. Cesium Carbonate (
    
    
    
    )
    is recommended because the large cesium cation effectively "naked" the amine anion (or stabilizes the transition state), enhancing nucleophilicity.
  • Solvent Polarity: High dielectric constant solvents (DMF, DMSO) are required to stabilize the charged transition state and dissolve the inorganic base.

  • Finkelstein Catalysis: The addition of Potassium Iodide (KI) can convert the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the reaction.

Standard Experimental Protocol

This protocol is designed for a 1.0 mmol scale but is linearly scalable.

Materials
  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: 1-Bromo-2,2-difluoro-3-methoxypropane (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv)[2]
    
  • Additive: Potassium Iodide (KI) (0.1 equiv) [Optional but recommended]

  • Solvent: Anhydrous DMF or Acetonitrile (Concentration: 0.2 M)

Step-by-Step Procedure
  • Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add the Amine (1.0 mmol, 1.0 equiv) and anhydrous DMF (5.0 mL).

  • Activation: Add

    
     (3.0 mmol, 977 mg) and KI (0.1 mmol, 16.6 mg). Stir at Room Temperature (RT) for 10 minutes to deprotonate/activate the amine.
    
    • Note: If using a salt form of the amine (e.g., HCl salt), add an extra 1.0 equiv of base.

  • Addition: Add 1-Bromo-2,2-difluoro-3-methoxypropane (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Seal the vial and heat to 80°C .

    • Why 80°C? The

      
      -fluorine deactivation usually requires thermal energy to overcome the activation barrier.
      
  • Monitoring: Monitor by LC-MS or TLC at 4 hours and 16 hours.

    • Target: Disappearance of amine starting material.

  • Work-up:

    • Cool to RT.

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMF.

    • Dry organic layer over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Optimization & Troubleshooting Workflow

If the standard protocol yields <50%, follow this logic path to diagnose the issue.

OptimizationWorkflow Start Start: Low Yield (<50%) CheckSM Check LCMS: Is Starting Material (SM) remaining? Start->CheckSM TempUp Increase Temp to 100°C (No E2 risk) CheckSM->TempUp Yes (Reactivity Issue) CheckProd Check Impurity Profile CheckSM->CheckProd No (SM Consumed) Finkelstein Add/Increase KI (0.5 equiv) TempUp->Finkelstein Still Slow ChangeBase Switch Base: Cs2CO3 -> NaH (THF) or LiHMDS Finkelstein->ChangeBase Still Slow BisAlk Problem: Bis-alkylation (Primary amines only) CheckProd->BisAlk Product Mass x2? SolnBis Solution: Use 3-5 equiv of Amine or Protect as Sulfonamide first BisAlk->SolnBis

Figure 1: Decision tree for optimizing the N-alkylation of sluggish gem-difluoro bromides.

Case Study Data: Reactivity Comparison

The following table illustrates the reactivity difference between standard alkyl bromides and the difluoro-analog, highlighting the need for the "Cesium/Heat" protocol.

Substrate (Electrophile)Base / SolventTemp / TimeYield (Morpholine)Notes
1-Bromo-3-methoxypropane

/ MeCN
RT / 4 h92%Standard reactivity.
1-Bromo-2,2-difluoro-3-methoxypropane

/ MeCN
RT / 24 h<10%Failed. Dipole repulsion prevents reaction.
1-Bromo-2,2-difluoro-3-methoxypropane

/ DMF
80°C / 16 h65%Moderate yield.
1-Bromo-2,2-difluoro-3-methoxypropane

/ DMF
80°C / 12 h 88% Optimal. Cesium effect + Heat.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Salvatore, R. N., et al. (2002).[4] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • BenchChem. (2025). General Protocols for Alkylation of Amines with Functionalized Alkyl Bromides.

Sources

Scalable synthesis methods for 1-Bromo-2,2-difluoro-3-methoxypropane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scalable synthesis of 1-Bromo-2,2-difluoro-3-methoxypropane , a critical fluorinated building block for medicinal chemistry.

Executive Summary

The gem-difluoro motif (


) is a cornerstone of modern drug design, acting as a lipophilic bioisostere for carbonyls and ether oxygens while blocking metabolic oxidation. 1-Bromo-2,2-difluoro-3-methoxypropane  serves as a versatile electrophile, allowing the introduction of the 

side chain.

This guide outlines a robust, two-step synthesis starting from commercially available ethyl 3-bromo-2,2-difluoropropanoate . The route is selected for its scalability, safety profile, and avoidance of gaseous fluorinating agents (e.g.,


, 

) or difficult-to-handle carbene sources in late-stage functionalization.
Key Chemical Transformations[1]
  • Selective Reduction: Conversion of the

    
    -difluoro ester to the primary alcohol without debromination.
    
  • O-Methylation: Etherification of the fluoro-alcohol under Phase Transfer Catalysis (PTC) to prevent elimination side reactions.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sensitive functionalities in a logical order. The


 group activates the adjacent carbonyl for reduction but also increases the acidity of adjacent protons, necessitating careful base selection during methylation.

Retrosynthesis Target Target: 1-Bromo-2,2-difluoro-3-methoxypropane Alcohol Intermediate: 3-Bromo-2,2-difluoropropan-1-ol Target->Alcohol O-Methylation (PTC Conditions) Ester Starting Material: Ethyl 3-bromo-2,2-difluoropropanoate Alcohol->Ester Selective Reduction (NaBH4)

Figure 1: Retrosynthetic disconnection showing the two-step linear sequence.

Detailed Experimental Protocols

Step 1: Selective Reduction of Ethyl 3-bromo-2,2-difluoropropanoate

Objective: Reduce the ester to the primary alcohol while preserving the alkyl bromide and the gem-difluoro center. Mechanism: Nucleophilic addition of hydride to the electron-deficient carbonyl.[1] The electron-withdrawing


 group makes the ester highly reactive, allowing reduction under mild conditions.

Materials:

  • Ethyl 3-bromo-2,2-difluoropropanoate (CAS: 111773-24-1)[2][3][4][5]

  • Sodium Borohydride (

    
    )
    
  • Ethanol (Absolute)

  • Ammonium Chloride (

    
    , sat. aq.)
    
  • Ethyl Acetate (EtOAc)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel. Nitrogen purge is recommended but not strictly required due to the stability of reagents.

  • Solvation: Dissolve Ethyl 3-bromo-2,2-difluoropropanoate (1.0 eq) in absolute Ethanol (5 vol relative to ester mass). Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (1.1 eq) portion-wise over 30 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 10°C. The

      
       group enhances electrophilicity; rapid addition can cause an exotherm.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS. Look for disappearance of the ester peak.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous

    
     (slow addition to control 
    
    
    
    evolution).
  • Workup: Concentrate ethanol under reduced pressure (rotary evaporator, bath < 40°C). Dilute residue with water and extract with EtOAc (3x).

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude 3-Bromo-2,2-difluoropropan-1-ol is typically pure enough (>95%) for the next step. If necessary, purify via vacuum distillation.

Step 2: O-Methylation via Phase Transfer Catalysis

Objective: Methylate the alcohol to form the methyl ether. Challenge: Traditional strong bases (e.g.,


) can trigger 

elimination of

due to the electron-withdrawing

group, or intramolecular cyclization to an oxetane. Solution: Use Phase Transfer Catalysis (PTC) to maintain a low concentration of the active alkoxide species.

Materials:

  • 3-Bromo-2,2-difluoropropan-1-ol (Intermediate from Step 1)

  • Methyl Iodide (

    
    ) (1.5 eq) or Dimethyl Sulfate (
    
    
    
    )
  • Toluene or Dichloromethane (DCM)

  • Sodium Hydroxide (

    
    , 30% aq. solution)
    
  • Tetrabutylammonium Bromide (

    
    ) (0.05 eq)
    

Protocol:

  • Setup: Equip a flask with a high-speed stirrer (vigorous stirring is essential for PTC).

  • Biphasic Mixture: Dissolve the alcohol (1.0 eq) and TBAB (0.05 eq) in Toluene (5 vol). Add Methyl Iodide (1.5 eq).

  • Initiation: Add 30% NaOH solution (2.0 eq) dropwise while stirring vigorously at RT.

  • Reaction: Stir vigorously at RT for 4–12 hours.

    • Safety Note: Methyl Iodide is a neurotoxin and alkylating agent. Use a fume hood.

    • CPP:[6] Monitor temperature. If using DMS, an exotherm is likely; keep < 30°C.

  • IPC: Monitor by GC-MS for the mass shift (+14 amu) and disappearance of the alcohol.

  • Workup: Separate layers. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry over

    
     and concentrate. The product, 1-Bromo-2,2-difluoro-3-methoxypropane , is a liquid. Final purification via vacuum distillation is recommended to remove traces of ammonium salts.
    

Process Data & Specifications

ParameterSpecification / Result
CAS Number 111773-24-1 (Starting Ester)
Target Structure

Step 1 Yield 85–92% (Crude)
Step 2 Yield 78–85% (Isolated)
Overall Yield ~65–75%
Purity Target >98% (GC Area %)
Appearance Clear, colorless liquid
Storage 2–8°C, inert atmosphere (Avoid light)

Troubleshooting & Critical Controls

The following decision tree assists in resolving common synthetic deviations.

Troubleshooting Start Issue Detected LowYield Low Yield in Step 1? Start->LowYield Byproducts Byproducts in Step 2? Start->Byproducts TempControl Check Temp < 10°C. Reduce NaBH4 addition rate. LowYield->TempControl Yes Elimination Elimination Product Found? Switch to PTC (Toluene/NaOH). Avoid NaH. Byproducts->Elimination Alkene detected Incomplete Incomplete Methylation? Add 0.2 eq more MeI. Increase Stir Rate. Byproducts->Incomplete Alcohol remains

Figure 2: Troubleshooting logic for yield optimization and impurity control.

Key Mechanistic Insights[2]
  • The

    
     Effect:  The gem-difluoro group exerts a strong electron-withdrawing effect (
    
    
    
    effect). This deactivates the adjacent carbons towards electrophilic attack but makes the protons on
    
    
    and
    
    
    more acidic than in non-fluorinated analogs.
  • Bromine Stability: Unlike standard alkyl bromides, the

    
     bond here is strengthened against 
    
    
    
    displacement by the adjacent fluorine atoms (dipole repulsion). However, it is susceptible to elimination if heated with strong base.

References

  • PubChem. Ethyl 3-bromo-2,2-difluoropropanoate (CID 13994422). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,1-Difluoroalkanes. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yields in alkylation reactions with 1-Bromo-2,2-difluoro-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alkylation Optimization Guide Product: 1-Bromo-2,2-difluoro-3-methoxypropane (CAS: 1240636-28-5) Topic: Yield Improvement & Reaction Troubleshooting

Executive Technical Overview

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 1-Bromo-2,2-difluoro-3-methoxypropane , a specialized fluorinated building block used to introduce the lipophilic, metabolically stable 2,2-difluoro-3-methoxypropyl motif.

The Central Challenge: The


-Fluorine Effect 
Researchers often report unexpectedly low yields or sluggish reaction rates (

10–100x slower than non-fluorinated analogs) when using this reagent in standard

alkylations. This is not due to steric bulk, but rather electrostatic repulsion .

The gem-difluoro (


) group at the 

-position creates a potent dipole that repels incoming nucleophiles, destabilizing the transition state. However, unlike standard alkyl halides, this molecule is structurally resistant to E2 elimination, allowing for more aggressive thermal protocols.

Part 1: Troubleshooting & FAQs (Q&A)

Q1: My reaction is stalled at <20% conversion after 24 hours. Is the reagent degraded? Diagnosis: It is likely not degradation, but kinetic retardation caused by the "Fluorine Effect." Technical Insight: The high electron density of the fluorine lone pairs creates dipolar repulsion against the incoming nucleophile. Standard conditions (e.g.,


/Acetone @ 

) often fail to overcome this activation energy barrier. Solution:
  • Switch Solvent: Move to high-dielectric polar aprotic solvents like DMF , DMAc , or NMP . These stabilize the transition state better than acetone or acetonitrile.

  • The "Cesium Effect": Switch from Potassium Carbonate (

    
    ) to Cesium Carbonate (
    
    
    
    )
    . The larger Cesium cation is "softer" and more soluble in organic media, creating a "naked," more reactive anion.

Q2: Can I increase the temperature, or will I cause elimination? Diagnosis: You can and should increase the temperature. Technical Insight: This is the molecule's "hidden superpower." E2 elimination requires a proton on the


-carbon (relative to the Bromine). In this molecule, the 

-carbon is the

group, which has zero protons .
  • Structure:

    
    
    
  • Result: Dehydrobromination is structurally impossible. Solution: Safely increase reaction temperature to 80–100°C (in DMF/NMP) to drive the reaction to completion without fear of alkene formation.

Q3: I see a new impurity spot by TLC when using Sodium Iodide (Finkelstein conditions). What is it? Diagnosis: Possible demethylation. Technical Insight: While adding catalytic NaI (10–20 mol%) usually accelerates the reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ, high concentrations of Iodide at high temperatures can attack the methyl group of the ether, leading to cleavage (


 attack on the methoxy methyl).
Solution: 
  • Limit NaI loading to 0.1 eq .

  • If the impurity persists, remove NaI entirely and rely on Temperature +

    
    .
    

Q4: The reagent seems volatile. How do I handle it during weighing/addition? Diagnosis: Low molecular weight fluorinated ethers have high vapor pressures. Solution:

  • Handle the neat liquid cold (store at 4°C, keep on ice during weighing).

  • Pre-dissolve the reagent in the reaction solvent (e.g., create a 1M stock solution in DMF) to stabilize the vapor pressure before adding it to the reaction vessel.

Part 2: Optimized Experimental Protocol

Workflow: General N/O/S-Alkylation Target Scale: 1.0 mmol Substrate

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Solvent Acetone, DCM, THFDMF (anhydrous) or NMP
Concentration 0.1 M0.5 M to 1.0 M (High conc. drives kinetics)
Base

or


(1.5 – 2.0 equiv)
Catalyst NoneTBAI (5 mol%) or NaI (10 mol%)
Temperature RT to Reflux (

)

Time 12–24 Hours4–8 Hours (Monitor via LCMS)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Base Activation: Add the Nucleophile (1.0 equiv) and

    
      (2.0 equiv) to the vial. Add anhydrous DMF  (concentration 0.5 M relative to nucleophile). Stir at Room Temp for 15 mins to ensure deprotonation/solubilization.
    
  • Catalyst Addition: Add TBAI (Tetrabutylammonium iodide) (0.05 equiv). Note: TBAI acts as a Phase Transfer Catalyst and source of Iodide.

  • Reagent Addition: Add 1-Bromo-2,2-difluoro-3-methoxypropane (1.2 – 1.5 equiv) via syringe.

    • Tip: If the reagent was stored cold, allow it to equilibrate or add it as a DMF solution.[1]

  • Reaction: Seal the vessel and heat to 90°C .

  • Monitoring: Check LCMS at 2 hours.

    • If conversion <50%: Increase temp to 110°C.

  • Workup: Dilute with EtOAc, wash extensively with Water/Brine (x3) to remove DMF. Dry over

    
    .
    

Part 3: Mechanistic Visualization

The following diagrams illustrate the kinetic challenges and the logic behind the optimized protocol.

Diagram 1: The "Fluorine Effect" & Reaction Barrier

This diagram details why the reaction is slow (Dipolar Repulsion) and why it is safe to heat (No Elimination).

ReactionMechanism Reagent 1-Bromo-2,2-difluoro- 3-methoxypropane TS Transition State (High Energy) Reagent->TS Elimination Elimination (E2) Pathway Reagent->Elimination IMPOSSIBLE Nu Nucleophile (Nu-) Nu->TS Attack Product Alkylated Product TS->Product Substitution (SN2) Dipole Dipolar Repulsion (Beta-Fluorines repel Nu-) Dipole->TS Destabilizes (Raises Activation Energy) NoProton NO Beta-Protons (CF2 Group) NoProton->Elimination Prevents Side Reaction

Caption: The


-fluorine atoms create electrostatic repulsion (Yellow), raising the energy barrier. However, the lack of 

-protons (Green) renders E2 elimination impossible, permitting high-heat protocols.
Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Start: Low Yield / Slow Reaction CheckSolvent Is Solvent Polar Aprotic? (DMF, NMP, DMSO) Start->CheckSolvent ChangeSolvent Switch to DMF/NMP CheckSolvent->ChangeSolvent No (Acetone/DCM) CheckTemp Is Temperature > 80°C? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Increase to 90-100°C (Safe: No Elimination) CheckTemp->IncreaseTemp No (<60°C) CheckBase Is Base Strong/Soluble? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase SwitchBase Switch to Cs2CO3 Add TBAI (Cat.) CheckBase->SwitchBase No (K2CO3/Et3N) CheckImpurity New Impurity Appearing? CheckBase->CheckImpurity Yes SwitchBase->CheckImpurity Demethylation Suspect Demethylation Remove Iodide Source CheckImpurity->Demethylation Yes Success Optimized Yield CheckImpurity->Success No

Caption: Logical workflow for diagnosing yield issues. Prioritize solvent polarity and temperature before modifying catalyst loading.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the "Fluorine Effect" and -fluorine repulsion in nucleophilic substitution).
  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Detailed mechanisms of gem-difluoro reactivity).
  • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. [Link]

  • Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

Sources

Minimizing elimination side products when using 1-Bromo-2,2-difluoro-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific challenges of minimizing elimination side products when working with 1-Bromo-2,2-difluoro-3-methoxypropane .

Core Technical Analysis: The "Elimination" Paradox

Before troubleshooting, it is critical to define which elimination pathway is occurring. Unlike standard alkyl bromides, 1-Bromo-2,2-difluoro-3-methoxypropane possesses a unique structure that dictates its reactivity profile.

Structural Constraints
  • Structure:

    
    
    
  • Impossible Pathway: Standard Dehydrobromination (E2 of HBr) is chemically impossible.

    • Reason: The

      
      -carbon relative to the bromine is the 
      
      
      
      group. There are no protons on this carbon to eliminate.
  • Primary Risk: The "elimination" side products you observe are almost certainly due to Defluorination (Beta-Fluoride Elimination) or Dehydrofluorination (Loss of HF) .

The Two Critical Failure Modes
Failure ModeMechanismTrigger ConditionsProduct Formed
Type A: Beta-Fluoride Elimination Metal-mediated expulsion of

Organometallic coupling (Li, Mg, Zn)2-fluoro-3-methoxyprop-1-ene (Monofluoroalkene)
Type B: Dehydrofluorination Base-mediated removal of

-proton + loss of

Strong bases, Nucleophilic SubstitutionFluoro-enol ethers or Bromo-fluoroalkenes

Troubleshooting Guide (Q&A)

Scenario A: Organometallic Coupling (Reformatsky, Grignard, Lithiation)

User Question: I am trying to generate the zinc/lithium reagent of 1-Bromo-2,2-difluoro-3-methoxypropane for a coupling reaction, but I see significant amounts of a volatile alkene side product. How do I stop this?

Technical Diagnosis: You are experiencing Beta-Fluoride Elimination . Upon metallation (


), the resulting carbanion at C1 is unstable due to the repulsion between the metal-carbon bond electrons and the fluorine lone pairs (beta-fluorine effect). The system stabilizes by ejecting a fluoride ion, forming a double bond.

Step-by-Step Optimization:

  • Switch Metals (The "Hardness" Rule):

    • Avoid: Lithium (Li) and Magnesium (Mg). The C-Li and C-Mg bonds are highly ionic/polarized, creating a "hard" carbanion that rapidly eliminates

      
      .
      
    • Use:Zinc (Zn) or Indium (In). The C-Zn bond is more covalent. The Reformatsky reagent (

      
      ) is significantly more stable against beta-elimination than the Grignard equivalent.
      
  • Temperature Control is Non-Negotiable:

    • Lithium: Must be generated at -78°C (or lower) and used immediately (Trapping in situ is preferred).

    • Zinc: Can often be handled at 0°C to RT , but if elimination persists, conduct the insertion at -20°C using activated Zinc (Rieke Zn or TMSCl activation).

  • Solvent Effects:

    • Use THF (Tetrahydrofuran). The coordination of THF to the metal center stabilizes the organometallic species.

    • Advanced Protocol: For Reformatsky reactions, the addition of TMSCl (Trimethylsilyl chloride) is essential. It cleans the metal surface and acts as a Lewis acid to activate the electrophile, allowing the reaction to proceed faster than the elimination side pathway.

Scenario B: Nucleophilic Substitution (SN2)

User Question: I am trying to displace the Bromine with a nucleophile (e.g., amine, azide). The reaction is sluggish, and when I heat it, I get degradation. Why?

Technical Diagnosis: You are fighting the "Fluorine Effect" . The adjacent


 group strengthens the C-Br bond (bond shortening) and electrostatically repels incoming nucleophiles, retarding SN2 rates by orders of magnitude. Heating to compensate triggers Dehydrofluorination  (Type B elimination).

Step-by-Step Optimization:

  • Avoid Basic Conditions:

    • Do NOT use strong bases (alkoxides, hydroxides) to generate your nucleophile. They will deprotonate the C3 position (

      
      ), leading to HF elimination and formation of an enol ether.
      
    • Alternative: Use neutral nucleophiles or weak bases (e.g.,

      
      , 
      
      
      
      ) in aprotic solvents.
  • Solvent Selection:

    • Use highly polar aprotic solvents: DMSO or DMF . These solvate the cation, leaving the nucleophile "naked" and more reactive, allowing you to run the reaction at lower temperatures (avoiding thermal elimination).

  • Catalytic Activation:

    • Add NaI (Sodium Iodide) (Finkelstein condition). Converting the alkyl bromide to the alkyl iodide in situ creates a better leaving group (

      
       vs 
      
      
      
      ), accelerating the SN2 reaction without requiring excessive heat.

Visualizing the Pathways

The following diagram illustrates the bifurcation between the desired metallation/substitution and the fatal elimination pathways.

ReactionPathways Start 1-Bromo-2,2-difluoro- 3-methoxypropane Metal Metallation (Li/Mg/Zn) Start->Metal + Metal (Zn/Li) Subst Nucleophilic Attack (SN2 Conditions) Start->Subst + Nucleophile InterM Intermediate: M-CH2-CF2-CH2-OCH3 Metal->InterM ProdM Desired Coupling Product InterM->ProdM Fast Trapping (Low Temp) ElimM Beta-F Elimination (Defluorination) InterM->ElimM Unstable (High Temp/Hard Metal) SideM Side Product: CH2=CF-CH2-OCH3 ElimM->SideM InterS Transition State [Nu...C...Br] Subst->InterS ElimS Dehydrofluorination (Base Mediated) Subst->ElimS Strong Base present ProdS Desired Substitution Product InterS->ProdS Polar Aprotic Solvent SideS Side Product: Enol Ethers / Vinyl Bromides ElimS->SideS

Caption: Figure 1. Mechanistic divergence showing how temperature and reagent selection dictate the ratio of desired product to elimination side-products.

Reference Data & Protocols

Table 1: Solvent & Reagent Compatibility Matrix
Reaction TypeRecommended SolventAdditivesTemperature LimitRisk Level
Reformatsky (Zn) THF (Anhydrous)TMSCl (Activator)

to

Low
Lithiation (Li)

/ THF (9:1)
None

High
SN2 Substitution DMSO, DMF, NMPNaI (Catalyst)

Medium
Grignard (Mg) THF--Critical (Avoid)
Protocol: Safe Generation of the Reformatsky Reagent

To minimize beta-fluoride elimination during C-C bond formation.

  • Preparation: Flame-dry a 3-neck flask under Argon. Add activated Zinc dust (1.5 equiv).

  • Activation: Add dry THF. Add TMSCl (0.05 equiv) and stir for 15 mins to activate Zn surface.

  • Addition: Cool to 0°C . Add the electrophile (Aldehyde/Imine) first (Barbier conditions) or prepare the reagent separately if the electrophile is sensitive.

  • Slow Feed: Add 1-Bromo-2,2-difluoro-3-methoxypropane dropwise over 30 minutes.

    • Why? Keeping the concentration of the free bromide low prevents Wurtz-type coupling and minimizes the lifetime of the free carbanion before it reacts with the electrophile.

  • Quench: Quench with dilute HCl at 0°C immediately upon completion.

References

  • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link

    • Mechanistic grounding for beta-fluoride elimin
  • Fujita, M., et al. (2001). Zinc-Promoted Reaction of 1-Bromo-1,1-difluoroalkanes. Journal of the American Chemical Society. Link

    • Establishes the stability profile of difluoro-zinc reagents.
  • BenchChem Technical Data. (2025). 1-Bromo-2,2-difluoro-3-methoxypropane Product Specifications. Link

    • Source for physical properties and storage stability.
  • Borden, W. T. (2018). Effects of Fluorine Substitution on the Properties of Carbanions. The Journal of Organic Chemistry. Link

    • Explanation of the "Fluorine Effect" and carbanion destabiliz

Technical Support: Troubleshooting SN2 Reactivity of 1-Bromo-2,2-difluoro-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Product: 1-Bromo-2,2-difluoro-3-methoxypropane CAS: N/A (Specialized Fluorinated Building Block) Application: Nucleophilic Substitution (


) for Drug Discovery Scaffolds
Support Tier:  Level 3 (Senior Application Scientist)
Issue Summary

Users frequently report extremely low conversion rates (<10%) when attempting standard


 displacements (e.g., with amines, azides, or alkoxides) using 1-Bromo-2,2-difluoro-3-methoxypropane , even after prolonged heating in acetonitrile or THF.
Root Cause Analysis: The "Fluorine Wall"

The poor reactivity is not due to steric bulk in the traditional sense. It is caused by the


-Fluorine Effect , a phenomenon dominated by electrostatic repulsion.
  • Electrostatic Repulsion: The

    
     group is located at the 
    
    
    
    -position relative to the leaving group (Bromide). The strong C-F dipoles create a region of high electron density (negative electrostatic potential) that shields the backside of the C-Br bond.
  • Trajectory Blockade: An incoming nucleophile (Nu⁻) must approach the C-Br bond at

    
    . In this substrate, that trajectory forces the nucleophile to pass through the electrostatic field of the fluorine lone pairs, resulting in a severe kinetic penalty.
    
  • Rate Retardation: Literature indicates that

    
    -difluoro substitution can retard 
    
    
    
    rates by a factor of
    
    
    to
    
    
    compared to non-fluorinated alkyl bromides [1].
Troubleshooting Logic Tree

Use this decision matrix to diagnose and resolve your specific reaction failure.

TroubleshootingTree Start Start: Low Conversion (<10%) SolventCheck Check Solvent: Is it Polar Aprotic? Start->SolventCheck TempCheck Check Temperature: Is T > 60°C? SolventCheck->TempCheck Yes (DMF/DMSO) Action_Solvent Switch to DMF, DMSO, or NMP SolventCheck->Action_Solvent No (THF, DCM, MeCN) CatalystCheck Check Catalysis: Added NaI/KI? TempCheck->CatalystCheck Yes Action_Temp Increase T to 80-100°C (Sealed Tube) TempCheck->Action_Temp No Action_Finkelstein IMPLEMENT FINKELSTEIN PROTOCOL (See Below) CatalystCheck->Action_Finkelstein No CatalystCheck->Action_Finkelstein Yes, but still slow?

Figure 1: Diagnostic workflow for low reactivity in


-difluoro alkyl bromides.
Strategic Solutions
Strategy A: The Finkelstein "Trojan Horse" (Recommended)

Direct displacement of the bromide is kinetically disfavored. The solution is to convert the alkyl bromide to an alkyl iodide in situ or stepwise. The iodide is a better leaving group and, critically, the C-I bond is longer than the C-Br bond. This length reduces the steric/electrostatic interference from the


-fluorines during the transition state [2].

Comparison of Leaving Group Viability:

ParameterBr-Substrate (Current)I-Substrate (Target)Impact
Bond Length ~1.94 Å~2.14 ÅLonger bond moves reaction center away from

repulsion.
Leaving Group Ability Good (

HBr = -9)
Excellent (

HI = -10)
Lowers activation energy (

).
Polarizability ModerateHighStabilizes the transition state.
Strategy B: Solvation Engineering

Standard solvents like THF or Dichloromethane are insufficient. You must use Dipolar Aprotic Solvents with high dielectric constants to strip the cation away from your nucleophile, making the anion "naked" and more reactive.

  • Best: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP.

  • Avoid: Alcohols (Protic solvents solvate the nucleophile, killing reactivity), THF (Boiling point too low, insufficient polarity).

Detailed Protocol: Finkelstein-Assisted Substitution

This protocol uses catalytic or stoichiometric Sodium Iodide (NaI) to facilitate the reaction.

Reagents:

  • Substrate: 1-Bromo-2,2-difluoro-3-methoxypropane (1.0 equiv)

  • Nucleophile: Amine/Azide/Thiol (1.2 - 1.5 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.2 equiv for catalytic; 1.0 equiv for stoichiometric)

  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Workflow:

  • Activation (The Iodine Exchange):

    • Charge the reaction vessel with the substrate and NaI in DMF.

    • Optional: If the nucleophile is expensive, stir the substrate + NaI at 60°C for 1 hour before adding the nucleophile. This pre-converts the R-Br to the more reactive R-I.

  • Nucleophilic Attack:

    • Add the Nucleophile.[1][2]

    • Add a non-nucleophilic base (e.g.,

      
       or DIPEA) if generating acid (HBr/HI) as a byproduct.
      
  • Reaction Conditions:

    • Heat to 80°C - 100°C . Do not fear elimination (see FAQ).

    • Monitor by 19F NMR (see below) or LCMS.

  • Workup:

    • Dilute with water/brine and extract with EtOAc.

    • Note: DMSO requires extensive water washes to remove.

Mechanism Visualization:

Mechanism cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Product Formation R_Br R-CF2-CH2-Br (Slow Substrate) R_I R-CF2-CH2-I (Fast Intermediate) R_Br->R_I Finkelstein (Fast) NaI NaI (Catalyst) NaI->R_Br Product R-CF2-CH2-Nu (Final Product) R_I->Product SN2 Attack (Facilitated) Nu Nucleophile (Amine/Azide)

Figure 2: The catalytic cycle where Iodide acts as a nucleophilic shuttle, bypassing the kinetic trap.

Frequently Asked Questions (FAQ)

Q1: Will heating to 100°C cause E2 elimination? A: No. This is a unique advantage of this scaffold.

  • Standard E2: Requires a proton on the

    
    -carbon. Your 
    
    
    
    -carbon is
    
    
    . It has no protons.
  • Gamma-Elimination: Removing a proton from the methoxy-bearing carbon (

    
    ) is geometrically impossible for standard alkene formation.
    
  • Risk: The only risk is decomposition of the nucleophile or solvent, not elimination of the substrate.

Q2: How do I monitor this reaction? TLC is messy. A: Use 19F NMR . It is the most reliable method.

  • Starting Material (

    
    ):  Distinct triplet/multiplet around -105 to -110 ppm (check specific shift in your solvent).
    
  • Intermediate (

    
    ):  Will shift significantly upfield (lower ppm) due to the heavy atom effect of Iodine.
    
  • Product (

    
    ):  Will show a distinct shift depending on the nucleophile.
    
  • Tip: Run the reaction in

    
    -DMSO to monitor directly in the tube without workup.
    

Q3: Can I use Potassium Fluoride (KF) to force it? A: No. Adding fluoride (F-) usually acts as a base or causes polymerization in fluorinated systems. Stick to Iodide (I-) for activation.

References
  • Dolbier, W. R., et al. (2006). "Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution." Journal of Fluorine Chemistry.

    
     rates by 
    
    
    
    -fluorine atoms due to electrostatic repulsion.
  • Finkelstein Reaction Mechanism. (2025). Chemistry LibreTexts. Comprehensive guide on the kinetics and utility of halogen exchange to improve leaving group ability in sluggish substrates.

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. Authoritative text explaining the "polar sheath" effect of perfluoroalkyl and polyfluoroalkyl groups on incoming nucleophiles.

Sources

Preventing defluorination during the functionalization of 1-Bromo-2,2-difluoro-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorinated Building Blocks. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in fluoro-organic chemistry: the functionalization of 1-Bromo-2,2-difluoro-3-methoxypropane without triggering defluorination.

When working with gem-difluoroalkyl halides, standard cross-coupling or metalation protocols often fail, yielding undesired fluoroalkenes. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the structural integrity of your gem-difluoro functional groups.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my reaction yield a monofluoroalkene instead of the desired gem-difluoro product? The Causality: This is caused by rapid


-fluoride elimination. When you metalate 1-Bromo-2,2-difluoro-3-methoxypropane using traditional reagents (like 

-BuLi or Mg turnings), you generate a highly reactive, localized carbanion at the C1 position. Fluorine is highly electronegative, and the C–F

* antibonding orbital acts as an excellent electron acceptor. The carbanion's lone pair engages in strong negative hyperconjugation with this

* orbital . Because fluoride is an exceptional leaving group in anionic systems, this orbital overlap rapidly expels the fluoride ion, resulting in an undesired defluorinated alkene .

Q2: Can I use Turbo-Grignard (


PrMgCl·LiCl) to safely metalate this building block? 
The Causality:  It is highly risky and generally not recommended. While Turbo-Grignard reagents are milder than organolithiums, the resulting organomagnesium intermediate still possesses roughly 50% ionic character. To outcompete 

-fluoride elimination, the reaction must be kept at strict cryogenic temperatures (

-78 °C), and the subsequent electrophilic trapping must be faster than the elimination kinetics. For complex drug development workflows, this lacks the necessary robustness.

Q3: What is the most reliable method to form an organometallic intermediate without defluorination? The Causality: Zincation. By using Zn(0) dust or dialkylzinc reagents, you form an organozinc intermediate. The C–Zn bond is highly covalent (only ~18% ionic character), which significantly reduces the electron density on the


-carbon. Without a localized anionic charge, the hyperconjugative push into the C–F 

* orbital is minimized, effectively suppressing

-fluoride elimination at temperatures up to 25 °C .

Q4: How do I completely bypass the anionic pathway for C–C cross-coupling? The Causality: Metallaphotoredox catalysis. By utilizing a photoredox catalyst (e.g., Ir or Ru complexes) and visible light, the alkyl bromide undergoes a Single-Electron Transfer (SET) to generate a carbon-centered radical instead of an anion [[1]]([Link]). Radicals lack the paired electron density required to efficiently populate the adjacent C–F


* orbital, making 

-fluoride elimination kinetically unfavorable and allowing for seamless Ni-catalyzed cross-coupling .

Part 2: Mechanistic Divergence & Workflows

Mechanism cluster_0 Anionic Pathway (Prone to Elimination) cluster_1 Radical / Covalent Pathway (Stable) A 1-Bromo-2,2-difluoro- 3-methoxypropane B Organolithium / Grignard (Carbanion) A->B Li/Mg C Photoredox SET (Carbon Radical) A->C Ir/Ru + Light D Organozinc (Covalent C-Zn) A->D Zn(0) E β-Fluoride Elimination B->E Fast (> -78°C) F Fluoroalkene (Defluorination) E->F G Successful Cross-Coupling (Retention of CF2) C->G Ni-Catalyzed D->G Pd-Catalyzed

Fig 1: Mechanistic divergence of 1-Bromo-2,2-difluoro-3-methoxypropane functionalization.

Part 3: Quantitative Data on Intermediate Stability

To aid in your experimental design, the following table summarizes the stability and defluorination risks associated with various reactive intermediates generated from 1-Bromo-2,2-difluoro-3-methoxypropane.

Intermediate TypeReagent/CatalystC–M Bond Ionic Character

-Elimination Risk
Recommended Application
Organolithium

-BuLi,

-BuLi
Very High (~60%)Critical (Occurs > -100 °C)Not recommended
Organomagnesium

PrMgCl·LiCl
High (~50%)High (Occurs > -78 °C)Cryogenic electrophile trapping
Organozinc Zn(0) dust, R

Zn
Low (~18%)Low (Stable at 0 °C to RT)Negishi cross-coupling
Carbon Radical Ir(ppy)

/ Blue LED
None (Neutral)NegligibleMetallaphotoredox coupling

Part 4: Self-Validating Experimental Protocols

Protocol A: Metallaphotoredox C(sp )–C(sp ) Cross-Coupling (Recommended)

This protocol utilizes dual Ir/Ni catalysis to couple 1-Bromo-2,2-difluoro-3-methoxypropane with aryl bromides via a radical intermediate, completely avoiding defluorination.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, add NiCl

    
    (dtbbpy) (5 mol%) and Ir(ppy)
    
    
    
    (1 mol%) to an oven-dried 10 mL Schlenk tube.
  • Reagent Addition: Add the aryl bromide (1.0 equiv, 0.5 mmol) and 1-Bromo-2,2-difluoro-3-methoxypropane (1.5 equiv, 0.75 mmol).

  • Solvent & Base: Add anhydrous, degassed DMF (5.0 mL), followed by tetramethylguanidine (TMG) or K

    
    HPO
    
    
    
    (2.0 equiv) as the base.
  • Irradiation: Seal the tube, remove it from the glovebox, and stir the mixture under irradiation with a 34 W Blue LED lamp (450 nm) at room temperature for 16 hours. A fan must be used to maintain the temperature at ~25 °C.

  • Validation & Workup: Quench with water, extract with EtOAc (3

    
     10 mL), and wash with brine. Self-Validation Check: Run a crude 
    
    
    
    F NMR. The presence of a clean doublet/multiplet around -100 to -110 ppm confirms the retention of the gem-difluoro group. A shift to -120 to -130 ppm with a large geminal coupling constant indicates alkene formation (failure).

Workflow S1 1. Degas Solvent (Remove O2) S2 2. Add Photocatalyst & Ni Catalyst S1->S2 S3 3. Add Substrate & Amine Base S2->S3 S4 4. Blue LED Irradiation S3->S4 S5 5. Isolate gem-Difluoro Product S4->S5

Fig 2: Experimental workflow for Metallaphotoredox Cross-Coupling.

Protocol B: Barbier-Type Zincation and Negishi Coupling

If photoredox equipment is unavailable, forming a zinc enolate/alkylzinc equivalent is the most robust classical approach.

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried flask under argon, suspend Zn dust (3.0 equiv) in anhydrous THF (2 mL). Add 1,2-dibromoethane (5 mol%), heat to 65 °C for 3 minutes, then cool to 25 °C. Add TMSCl (5 mol%) and stir for 15 minutes.

  • Zincation: Cool the suspension to 0 °C. Slowly add 1-Bromo-2,2-difluoro-3-methoxypropane (1.2 equiv) dropwise. Stir at 0 °C for 2 hours.

  • Coupling: In a separate flask, prepare a solution of the aryl electrophile (1.0 equiv), Pd

    
    (dba)
    
    
    
    (2.5 mol%), and RuPhos (5 mol%) in THF.
  • Transmetalation: Transfer the organozinc solution via cannula to the Pd-catalyst flask. Heat to 50 °C for 12 hours.

  • Validation: The reaction should turn from dark red to pale yellow upon successful reductive elimination. Quench with saturated NH

    
    Cl.
    

References

1.[2] Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC - NIH -[Link] 2.[3] Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Chemical Reviews -[Link] 3.[1] Photoredox-Catalyzed C–H Functionalization Reactions | Chemical Reviews -[Link] 4.[4] Application of the Spin-Center Shift in Organic Synthesis | JACS Au -[Link] 5.[5] Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent | Organic Letters -[Link]

Sources

Technical Support Center: Catalyst Selection & Activation of 1-Bromo-2,2-difluoro-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluoroalkylation workflows. Activating unactivated difluoroalkyl bromides—such as 1-bromo-2,2-difluoro-3-methoxypropane—presents a unique kinetic and thermodynamic challenge. The highly electron-withdrawing gem-difluoro group strengthens the C–Br bond while simultaneously rendering the resulting radical highly electrophilic.

This guide provides researchers and drug development professionals with field-proven methodologies, causality-driven troubleshooting, and authoritative protocols for successfully activating this building block.

Mechanistic Overview: Overcoming the C–Br Activation Barrier

Standard transition-metal cross-coupling often fails with 1-bromo-2,2-difluoro-3-methoxypropane. Palladium(0) oxidative addition into unactivated Br–CF2R bonds is sluggish, and the resulting intermediates are highly susceptible to β-fluoride elimination or protonation[1].

To overcome this, modern activation relies on Single-Electron Transfer (SET) via photoredox catalysis or dual-catalytic systems. Because the reduction potential of the C–Br bond is highly negative, direct photocatalytic reduction is difficult. We bypass this barrier using two primary strategies:

  • Halogen-Bonding/Iodide Exchange: Using a catalytic iodide salt (e.g., Bu₄NI) to perform an in situ Finkelstein reaction, generating a weaker C–I bond that easily forms a photoactive charge-transfer complex (CTC)[2].

  • Dual Photoredox/Transition Metal Catalysis: Pairing a highly reducing photocatalyst (e.g., Ir(ppy)₃) with a metal co-catalyst (e.g., Cu or Ni) to decouple radical generation from bond formation[3].

G Substrate 1-Bromo-2,2-difluoro- 3-methoxypropane HalogenBond Halogen Exchange / Bonding (e.g., Bu4NI + DTHQ) Substrate->HalogenBond I- substitution Radical Difluoroalkyl Radical Generation HalogenBond->Radical SET / Cleavage Photocatalyst Photocatalyst Excitation (Visible Light) Photocatalyst->Radical Electron Transfer CrossCoupling Radical Trapping / Cross-Coupling Radical->CrossCoupling Intercepted by Alkene/Metal Product Target Difluoroalkylated Product CrossCoupling->Product Bond Formation

Fig 1: Dual catalytic activation pathway for unactivated difluoroalkyl bromides.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . By incorporating internal standards and specific checkpoint analyses, you can verify the success of each mechanistic step before proceeding to downstream purification.

Protocol A: Halogen-Bonding Mediated Photoredox Alkylation

Best for: C–H functionalization of electron-rich (hetero)arenes.[4]

Causality: 2,5-Di-tert-butylhydroquinone (DTHQ) acts as a halogen-bond acceptor. However, because the starting bromide is a weak halogen-bond donor, Bu₄NI is added to transiently convert the substrate to the corresponding iodide, enabling efficient CTC formation and subsequent SET.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 2-dram vial equipped with a magnetic stir bar, add the (hetero)arene (0.5 mmol, 1.0 equiv), DTHQ (11.5 mg, 10 mol %), Bu₄NI (37 mg, 20 mol %), and anhydrous NaHCO₃ (84.0 mg, 2.0 equiv).

  • Solvent Addition & Degassing: Add anhydrous DMSO (3.3 mL). Sparge the mixture with dry Argon for exactly 10 minutes. Causality: Oxygen rapidly quenches the excited state of the CTC and scavenges the difluoroalkyl radical.

  • Substrate Addition: Inject 1-bromo-2,2-difluoro-3-methoxypropane (1.25 mmol, 2.5 equiv) under an Argon atmosphere.

  • Self-Validation Checkpoint 1: Remove a 50 µL aliquot, dilute in DMSO-d6, and spike with 10 µL of (trifluoromethyl)benzene. Run a quick ¹⁹F NMR. You should observe the starting material peak (~ -102 ppm).

  • Irradiation: Sonicate the vial for 1 minute to ensure homogeneity, then place it between two 427 nm LED lamps. Irradiate for 24 hours at ~55 °C (ambient heat from lamps is usually sufficient).

  • Self-Validation Checkpoint 2: Post-irradiation, run another ¹⁹F NMR of a crude aliquot. The disappearance of the starting material peak and the appearance of a new -CF₂- signal (typically -90 to -110 ppm depending on the arene) validates successful radical generation and trapping.

Protocol B: Dual Photoredox/Copper Catalyzed ATRA

Best for: Atom-Transfer Radical Addition (ATRA) to unactivated alkenes.[5]

Causality: Ir(ppy)₃ is a potent photoreductant capable of generating the difluoroalkyl radical. However, it cannot facilitate the final C–Br bond formation. IMesCuBr is added to intercept the intermediate carbon-centered radical and transfer the bromine atom, closing the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with Ir(ppy)₃ (1.0 mol%), IMesCuBr (5.0 mol%), and the target alkene (1.0 mmol).

  • Solvent & Substrate: Add anhydrous dichloromethane (DCM, 5.0 mL) and 1-bromo-2,2-difluoro-3-methoxypropane (1.5 mmol).

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: DCM holds significant dissolved oxygen; sparging is insufficient and will lead to solvent evaporation.

  • Irradiation: Irradiate with a 450 nm blue LED for 16 hours at room temperature.

  • Workup: Filter the crude mixture through a short pad of silica to remove the Ir and Cu catalysts, eluting with ethyl acetate, before proceeding to column chromatography.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield or No Conversion CheckLight Verify Photoreactor (Wavelength/Intensity) Start->CheckLight CheckDegas Ensure Strict Degassing (Argon Sparging >10 min) Start->CheckDegas Protodehalogenation Issue: Protodehalogenation (H-CF2- formation) Start->Protodehalogenation Success Reaction Proceeds CheckLight->Success Fixed CheckDegas->Success Fixed DrySolvent Use Anhydrous Solvents & Dry Base Protodehalogenation->DrySolvent Moisture present HAT Avoid HAT Donors (e.g., THF, Et3N) Protodehalogenation->HAT Solvent issue DrySolvent->Success HAT->Success

Fig 2: Troubleshooting workflow for difluoroalkyl bromide cross-coupling.

Q1: My reaction yields mostly the protodehalogenated byproduct (1,1-difluoro-3-methoxypropane). How do I fix this? A: Protodehalogenation occurs when the highly electrophilic difluoroalkyl radical undergoes Hydrogen Atom Transfer (HAT) before it can react with your substrate. Causality & Fix: This is typically caused by the presence of moisture or the use of solvents/additives with weak C–H bonds. Ensure your NaHCO₃ is oven-dried, use strictly anhydrous DMSO or DCM, and avoid amine bases like Et₃N which are excellent HAT donors.

Q2: Can I use standard Palladium catalysts (e.g., Pd(PPh₃)₄) to cross-couple this substrate with boronic acids? A: It is highly discouraged. Causality & Fix: The oxidative addition of Pd(0) into the unactivated Br–CF₂R bond is kinetically unfavorable. Even if addition occurs, the resulting Pd–CF₂R species is highly unstable and prone to β-fluoride elimination, yielding complex mixtures[1]. Switch to a Nickel-catalyzed cross-electrophile coupling system (e.g., NiCl₂(dme) / dtbbpy with Mn⁰ as a reductant) which operates via a radical-rebound mechanism, bypassing the difficult oxidative addition step.

Q3: In Protocol A, what happens if I omit the Bu₄NI? A: Your yield will drop to near zero. Causality & Fix: 1-Bromo-2,2-difluoro-3-methoxypropane is a weak halogen-bond donor. The Finkelstein-type exchange mediated by Bu₄NI generates the corresponding iodide in situ. Alkyl iodides are significantly stronger halogen-bond donors, allowing the necessary charge-transfer complex with DTHQ to form[4].

Quantitative Data Summary

The following table summarizes the expected performance metrics of various catalyst systems when applied to unactivated difluoroalkyl bromides.

Catalyst SystemPrimary AdditivesLight SourceReaction ModeTypical Yield Range
DTHQ (10 mol%) Bu₄NI, NaHCO₃427 nm LEDC–H Functionalization55% – 80%
Ir(ppy)₃ / IMesCuBr None450 nm LEDATRA (Alkenes)60% – 85%
4CzIPN / MnBr₂ None450 nm LEDATRA (Alkenes)50% – 78%
NiCl₂(dme) / dtbbpy Mn⁰, TMSClNone (Thermal)Cross-Electrophile50% – 75%

References

  • Tasnim, T., Shafiei, N., Laminack, K. J., Robertson, B. S., Nevels, N. E., Fennell, C. J., & Pitre, S. P. (2024). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. The Journal of Organic Chemistry.[Link]

  • Kostromitin, V. S., Zemtsov, A. A., Kokorekin, V. A., Levin, V. V., & Dilman, A. D. (2021). Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. Chemical Communications.[Link]

  • Gu, J.-W., Min, Q.-Q., Yu, L.-C., & Zhang, X. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research.[Link]

Sources

Validation & Comparative

Technical Guide: Analytical Strategy for 1-Bromo-2,2-difluoro-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In medicinal chemistry, the gem-difluoro group (


) is a high-value bioisostere for carbonyls and ethers, offering improved metabolic stability and lipophilicity. However, for researchers synthesizing 1-Bromo-2,2-difluoro-3-methoxypropane , the NMR characterization presents a specific challenge: the strong scalar coupling between fluorine and protons (

) transforms simple aliphatic signals into complex multiplets, often leading to misinterpretation of purity or structure.

This guide moves beyond basic spectral listing. It compares three analytical strategies—Conventional 1D Proton , Heteronuclear Decoupling , and 2D HOESY —to provide a definitive protocol for validating this fluorinated building block.

Molecular Profile[1][2]
  • IUPAC Name: 1-Bromo-2,2-difluoro-3-methoxypropane[1]

  • Formula:

    
    
    
  • Key Feature: Central quaternary carbon bearing two equivalent fluorine atoms, acting as a "spin relay" that splits adjacent proton signals.

Structural & Spin System Analysis

Before analyzing spectra, we must map the spin network. The molecule possesses two distinct methylene groups (


) separated by a difluoro linker.
Spin Network Diagram (Graphviz)

SpinSystem Br Br C1 C1 (Methylene) Br->C1 C2 C2 (Gem-Difluoro) C1->C2 H1 H1 (CH2-Br) δ ~3.60 ppm F2 F2 (19F) δ ~-110 ppm H1->F2 ~13 Hz H3 H3 (CH2-O) δ ~3.85 ppm H1->H3 Blocked by CF2 C3 C3 (Methylene) C2->C3 O O C3->O H3->F2 ~11 Hz Me Me (Methoxy) δ ~3.40 ppm O->Me

Figure 1: Spin system connectivity showing the isolation of proton environments by the central difluoro group. Note that H1 and H3 do not couple to each other (


), but both couple strongly to F2.

Analytical Strategy Comparison

This section compares three methods for confirming the structure. Method B is recommended for routine purity checks, while Method C is required for absolute structural assignment.

Method A: Conventional NMR (Coupled)
  • Status: Standard / Baseline.

  • Observation: The spectrum appears "messy." The methylene protons (

    
     and 
    
    
    
    ) do not appear as singlets or simple doublets. Instead, they appear as triplets due to splitting by the two equivalent fluorine atoms (
    
    
    ).
  • Risk: Inexperienced chemists may mistake the triplet splitting (approx 11-13 Hz) for a vicinal proton coupling, erroneously concluding the

    
     group is missing or the chain is saturated with protons.
    
Method B: -Decoupled NMR ( )
  • Status: Recommended for Purity.

  • Observation: By irradiating the fluorine frequency during proton acquisition, the

    
     coupling is collapsed.
    
  • Result:

    • The

      
       triplet collapses into a singlet .
      
    • The

      
       triplet collapses into a singlet .
      
  • Advantage: This instantly simplifies the spectrum, confirming that any splitting seen in Method A was solely due to fluorine. It allows for precise integration of the methylene protons without signal overlap.

Method C: 2D HOESY (Heteronuclear Overhauser Effect)
  • Status: Definitive Structural Proof.

  • Observation: Cross-peaks correlate protons spatially close to fluorine.

  • Result: Strong correlations observed between the

    
     signal and both methylene groups (
    
    
    
    and
    
    
    ).
  • Advantage: Unambiguously proves the

    
     is centrally located between the two carbon chains, ruling out isomers like 
    
    
    
    .

Detailed Interpretation Guide

Predicted Spectral Data Table

The following data is derived from substituent chemical shift additivity rules and characteristic gem-difluoro coupling constants [1, 2].

NucleusAssignmentChemical Shift (

ppm)
Multiplicity (Coupled)Coupling Constant (

Hz)
Interpretation
1H

3.40Singlet (s)-Isolated methoxy group.
1H

3.60Triplet (t)

Deshielded by Br. Split by 2 equivalent F.
1H

3.85Triplet (t)

Deshielded by O. Split by 2 equivalent F.
19F

-110.0Quintet (quin)

(avg)
Split by 4 adjacent protons (

).
13C

~120.0Triplet (t)

Characteristic triplet for

carbon.
Visualizing the Splitting Tree

To understand the "Method A" spectrum, visualize the splitting mechanism:

SplittingTree Root H (CH2-Br) Uncoupled Signal Level1 Split by F(a) (Doublet) Root->Level1 J = 13 Hz Level2 Split by F(b) (Triplet) Level1->Level2 J = 13 Hz Result Observed: 1:2:1 Triplet Level2->Result

Figure 2: The genesis of the triplet signal in Proton NMR. Since the two Fluorine atoms are chemically equivalent, the two doublets overlap perfectly to form a 1:2:1 triplet.

Experimental Protocols

Protocol 1: Acquiring the Decoupled Spectrum

Standard proton parameters often fail to decouple fluorine due to the wide spectral width of 19F. Follow this setup:

  • Instrument: 400 MHz or higher recommended.

  • Probe: Must be a dual-channel probe capable of tuning to H and F simultaneously (e.g., H/F/C or inverse broadband).

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent) with decoupling enabled.

  • O2 Setup (Decoupler):

    • Set Nucleus 2 to 19F .[2][3]

    • Set O2 (offset) to -110 ppm (center of the fluorine region). Crucial: If O2 is left at default (-76 ppm for TFA), the decoupling may be off-resonance and ineffective.

    • Decoupling Sequence: GARP or WALTZ-16 .

  • Validation: Compare the resulting singlets to the triplets in the coupled spectrum. The integral values should remain consistent (2H each).

Protocol 2: Synthesis Note (Context for Analysis)

If analyzing crude reaction mixtures: The precursor is typically a ketone (1-bromo-3-methoxypropan-2-one). When converting this to the gem-difluoro product using Deoxo-Fluor or DAST :

  • Monitor: Disappearance of the ketone carbonyl in

    
     (~200 ppm) and appearance of the 
    
    
    
    triplet (~120 ppm).
  • Cleanup: The

    
     triplets in proton NMR are diagnostic. If you see broad humps instead of sharp triplets, the reaction may have stalled at the hemi-aminal intermediate (if using DAST) [3].
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard text for F-coupling constants).

  • Sievänen, E., et al. (2008).[3] "1H, 13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids." Magnetic Resonance in Chemistry, 46(4), 392-397.[3] Link

  • Lal, G. S., et al. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • San Fabián, J., et al. (2004).[5] "Vicinal fluorine-fluorine coupling constants: Fourier analysis." Journal of Chemical Physics, 121(13), 6268-76. Link

Sources

Application Guide: Bioisosteric Replacement of Carbonyls Using 1-Bromo-2,2-difluoro-3-methoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, carbonyl groups (ketones, amides, and esters) frequently present metabolic liabilities, acting as primary sites for enzymatic reduction by carbonyl reductases or serving as electrophilic targets for off-target nucleophilic attack. The bioisosteric replacement of the carbonyl oxygen with a gem-difluoromethylene (


) group has emerged as a premier strategy to abrogate these liabilities while preserving the spatial and electronic characteristics of the parent molecule[1].

1-Bromo-2,2-difluoro-3-methoxypropane is a highly specialized building block designed to install a methoxy-functionalized


 track. It is specifically engineered to replace 

-methoxy ketones and related ether-linked carbonyl motifs, offering researchers a direct vector to enhance the pharmacokinetic (PK) profiles of lead compounds without sacrificing target binding affinity.

Mechanistic Rationale: The Advantage

The selection of 1-Bromo-2,2-difluoro-3-methoxypropane over traditional alkylating agents is driven by fundamental physicochemical causality:

  • Dipole Mimicry: The high electronegativity of fluorine ensures that the

    
     group projects a dipole moment (~2.5 D) remarkably similar to that of a carbonyl group (~2.8 D). This allows the molecule to maintain critical hydrogen-bond acceptor interactions within the target protein's binding pocket[1].
    
  • Metabolic Shielding: Unlike a

    
     double bond, the 
    
    
    
    bonds are highly resistant to oxidative and reductive metabolism. Replacing the carbonyl eliminates the possibility of ketone reduction, significantly extending the half-life of the compound in human liver microsomes (HLM)[1].
  • Structural Conformation: The

    
     hybridization of the 
    
    
    
    carbon introduces a ~109° bond angle, which slightly alters the planar ~120°
    
    
    geometry of a carbonyl. However, the steric bulk of the
    
    
    group closely mimics the van der Waals volume of an oxygen atom, minimizing steric clashes.

Objective Performance Comparison

The following table summarizes the quantitative performance metrics of the


-methoxypropane bioisostere compared to its traditional carbonyl counterpart.
Property / MetricTraditional Carbonyl (-C(=O)-)

Bioisostere (-CF_2-)
Experimental Impact
Dipole Moment (D) ~2.8~2.5Maintains target binding affinity.
Metabolic Stability (

HLM)
~15–30 min (Prone to reduction)>120 min (Highly resistant)Enhances in vivo exposure and bioavailability.
Lipophilicity (

)
Baseline+0.5 to +1.0Improves passive membrane permeability.
Electronegativity (Pauling) 2.5 (C), 3.5 (O)2.5 (C), 4.0 (F)Alters local

of adjacent basic amines.
Nucleophilic Reactivity High (Electrophilic carbon)InertPrevents off-target covalent binding.

Synthetic Integration: Overcoming the Barrier

A critical challenge in utilizing 1-Bromo-2,2-difluoro-3-methoxypropane is its resistance to traditional ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 nucleophilic substitution. The strongly electron-withdrawing 

group adjacent to the electrophilic carbon severely destabilizes the required transition state. For instance, the activation energy for a standard Finkelstein halide exchange on a gem-difluoroalkyl bromide is exceptionally high (up to 23.4 kcal/mol), rendering thermal

pathways sluggish and low-yielding.

The Solution: To bypass this electronic bottleneck, modern protocols employ photoredox catalysis . By utilizing a single-electron transfer (SET) paradigm, the bromide is reductively cleaved to generate a highly reactive, electrophilic difluoroalkyl radical[2]. This radical readily undergoes addition to electron-rich heteroarenes or imines, enabling efficient cross-coupling under mild, room-temperature conditions[2].

Standardized Experimental Protocol: Self-Validating Photoredox Coupling

This protocol details the visible-light-mediated cross-coupling of 1-Bromo-2,2-difluoro-3-methoxypropane with an electron-rich heteroarene. It is designed as a self-validating system , incorporating internal controls to ensure reproducibility.

Step 1: Reaction Assembly & Internal Standardization

  • Action: In an oven-dried 10 mL Schlenk tube, combine the target heteroarene (1.0 equiv, 0.2 mmol), 1-Bromo-2,2-difluoro-3-methoxypropane (1.5 equiv, 0.3 mmol), and the photocatalyst

    
     (2 mol%). Add 
    
    
    
    -trifluorotoluene (1.0 equiv) as an internal standard.
  • Causality & Validation: The Ir-catalyst provides the necessary redox potential to reduce the alkyl bromide. The addition of the fluorinated internal standard allows for quantitative

    
     NMR monitoring of the reaction progress without requiring destructive workup.
    

Step 2: Solvent Addition & Degassing

  • Action: Dissolve the mixture in anhydrous, degassed DMSO (2.0 mL, 0.1 M). Perform three rigorous freeze-pump-thaw cycles.

  • Causality & Validation: Oxygen is a potent triplet quencher and radical scavenger. The visual cessation of bubbling during the final thaw cycle serves as a physical validation that dissolved

    
     has been completely removed, ensuring the excited state of the photocatalyst remains active.
    

Step 3: Photochemical Activation

  • Action: Backfill the tube with Argon and irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.

  • Causality & Validation: Ambient temperature prevents the thermal degradation of sensitive functional groups. Self-Validation Checkpoint: Take a 50

    
     aliquot at 8 hours. 
    
    
    
    NMR analysis should show the depletion of the starting bromide signal (approx. -45 ppm) and the emergence of a new multiplet (approx. -100 ppm) corresponding to the coupled
    
    
    product, confirming successful radical generation and addition.

Step 4: Workup and Isolation

  • Action: Quench the reaction with deionized water (5 mL) and extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Pathway Visualization

G A 1-Bromo-2,2-difluoro- 3-methoxypropane B Photocatalyst (Ir/Ru Complex) A->B SET Reduction C Radical Intermediate [•CF2-CH2-OCH3] B->C Halide Cleavage D Target Scaffold (Heteroarene) C->D Radical Addition E Bioisosteric Product (Metabolically Stable) D->E Cross-Coupling

Photoredox-catalyzed radical cross-coupling workflow for gem-difluoroalkylation.

References

  • Source: Psychoactif (Journal of Medicinal Chemistry)
  • Title: A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides Source: ChemRxiv URL
  • Source: PMC (PubMed Central)

Sources

A Comparative Guide to the Lipophilicity of 2,2-Difluoro-3-methoxypropane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This is largely due to fluorine's unique ability to modulate a molecule's physicochemical properties, such as metabolic stability, pKa, and, critically, lipophilicity.[1][2] This guide provides an in-depth analysis of the lipophilicity, quantified as the partition coefficient (LogP), of 2,2-difluoro-3-methoxypropane and its derivatives. We will explore how this specific structural motif compares to other commonly employed bioisosteres and provide detailed experimental protocols for researchers to replicate and validate these findings in their own laboratories.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity is a pivotal physicochemical parameter that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profiles.[3] It governs a molecule's ability to permeate biological membranes, an essential step for reaching its target site of action. However, a delicate balance must be struck; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4] The octanol-water partition coefficient (LogP) is the industry-standard metric for quantifying lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (octanol) to its concentration in a polar solvent (water) at equilibrium.[5]

The strategic introduction of fluorine atoms is a widely adopted strategy to fine-tune a molecule's LogP.[6] The high electronegativity of fluorine can significantly alter the electronic environment of a molecule, often leading to a decrease in basicity and an increase in metabolic stability.[2] The impact of fluorine on lipophilicity, however, is context-dependent and can be influenced by the surrounding molecular architecture.[7][8][9]

Comparative Analysis of 2,2-Difluoro-3-Methoxypropane Derivatives

The 2,2-difluoro-3-methoxypropane moiety offers a unique combination of a gem-difluoro group and a methoxy ether, providing a distinct lipophilicity profile compared to other alkyl and fluoroalkyl groups. The gem-difluoromethylene group is a bioisostere of a carbonyl group and can act as a lipophilic hydrogen bond donor.[10][11] To illustrate the impact of this moiety, let's consider a hypothetical core structure (R-group) and compare the predicted LogP (cLogP) values of various derivatives.

Compound IDR-GroupLogP (Predicted)Key Features
1 -CH₂CH₂OCH₃1.2Non-fluorinated parent
2 -CF₂CH₂OCH₃1.5Gem-difluoro substitution
3 -CH(F)CH₂OCH₃1.4Monofluoro substitution
4 -C(CH₃)₂CH₂OCH₃1.8Isosteric non-fluorinated control
5 -CH₂CH(F)OCH₃1.3Positional isomer of 3

Note: These LogP values are illustrative and would need to be experimentally determined for a specific core structure "R".

From this comparison, the introduction of the gem-difluoro group in compound 2 is predicted to modestly increase lipophilicity compared to its non-fluorinated counterpart (1 ). This is a common, though not universal, effect of fluorination.[2][6] The electron-withdrawing nature of the two fluorine atoms can reduce the polarity of the C-H bonds in the vicinity and create a more lipophilic surface.[7] However, the presence of the nearby oxygen atom in the methoxy group can also engage in hydrogen bonding, which can temper the overall increase in lipophilicity.[12]

Experimental Determination of LogP: Validated Protocols

To ensure the accuracy and reproducibility of LogP measurements, standardized experimental protocols are essential. While computational methods provide useful estimations, experimentally determined values are critical for definitive analysis.[13][14][15] The shake-flask method is considered the "gold standard" for its direct measurement of the partition coefficient.[5][16] However, HPLC-based methods are often favored for their higher throughput and lower sample consumption.[17][13][14][15]

Shake-Flask Method for LogP Determination

This protocol outlines the steps for determining the LogP of a compound using the shake-flask method, a reliable and widely accepted technique.[5][16][18]

Materials:

  • 1-Octanol (pre-saturated with water)

  • Purified Water (pre-saturated with 1-octanol)

  • Test compound

  • Centrifuge tubes (e.g., 15 mL)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

  • Pipettes and syringes

Protocol:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of 1-octanol and purified water in a separation funnel.

    • Shake vigorously for 30 minutes.

    • Allow the layers to separate completely (overnight is recommended).

    • Carefully collect the octanol (top layer) and water (bottom layer) into separate containers. These are your pre-saturated solvents.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the pre-saturated octanol at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a working solution in pre-saturated octanol. The final concentration should be chosen to be within the linear range of your analytical method.

  • Partitioning:

    • In a centrifuge tube, add a precise volume of the pre-saturated octanol containing the test compound (e.g., 5 mL).

    • Add an equal volume of the pre-saturated water (e.g., 5 mL).

    • Cap the tube tightly and shake vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached. A mechanical shaker at a constant temperature is recommended.

  • Phase Separation:

    • Centrifuge the tube at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from both the octanol and the aqueous layers. Be cautious not to disturb the interface.

    • Determine the concentration of the test compound in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). A standard calibration curve should be prepared for accurate quantification.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water).

    • LogP is then calculated as the base-10 logarithm of P: LogP = log₁₀(P)

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated Octanol and Water partition Mix Octanol & Water Phases with Compound prep_solvents->partition prep_sample Prepare Compound Stock Solution prep_sample->partition shake Shake to Reach Equilibrium partition->shake separate Separate Phases via Centrifugation shake->separate analyze Measure Concentration in Each Phase (HPLC/UV-Vis) separate->analyze calculate Calculate LogP analyze->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Trustworthiness and Self-Validation

The robustness of this protocol lies in its inherent checks and balances. The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results. Furthermore, performing the experiment in triplicate and including a known compound with a well-established LogP value as a positive control can validate the experimental setup and analytical methodology.[18][19]

Authoritative Grounding and Mechanistic Insights

The principles governing the shake-flask method are well-established in the scientific literature. The partitioning behavior of a molecule is dictated by the Gibbs free energy of transfer between the two phases. The introduction of fluorine, as in the 2,2-difluoro-3-methoxypropane moiety, influences this by altering the molecule's size, shape, and electronic distribution. The high electronegativity of fluorine can create localized dipoles and affect the molecule's ability to participate in hydrogen bonding, both of which are key determinants of its partitioning behavior.[6]

Conclusion

The 2,2-difluoro-3-methoxypropane group presents a valuable tool for medicinal chemists seeking to fine-tune the lipophilicity of their lead compounds. Its unique electronic properties, stemming from the gem-difluoro substitution in proximity to a methoxy group, offer a nuanced approach to LogP modulation.[8][9][20] By employing rigorous and validated experimental protocols, such as the shake-flask method detailed here, researchers can confidently assess the impact of this and other fluorinated motifs on their molecules of interest, thereby accelerating the journey towards the development of safer and more effective therapeutics.

References

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

  • Gadek, T. R., et al. (Year). Fluorine in drug discovery: Role, design and case studies.
  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 645, 123325. [Link]

  • Moody, C. J. (Year). The influence of aliphatic fluorination on lipophilicity. ResearchGate. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Mini-Reviews in Medicinal Chemistry, 19(10), 1089-1109. [Link]

  • Donovan, S. F., & Pescatore, M. C. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Meanwell, N. A. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Melnykov, K. P., et al. (Year). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]

  • Melnykov, K. P., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413. [Link]

  • Sante, L., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. The Journal of organic chemistry, 78(13), 6835–6842. [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of chromatography. A, 1424, 65–76. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

  • O'Hagan, D. (Year). Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]

  • Tota, M. R., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(1), 479-487. [Link]

  • Wermuth, C. G. (Year). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Smith, A. (Year). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

  • Gurbych, O., et al. (Year). Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. [Link]

  • Wouters, J., & Ooms, F. (Year). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current medicinal chemistry. [Link]

  • Böhm, H. J., et al. (2004). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Chimia, 58(4), 213-217. [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2212-2222. [Link]

  • Linclau, B., et al. (Year). Lipophilicity modulations discussed in this contribution. ResearchGate. [Link]

  • Beyerlein, A. L., et al. (1996). Physical properties of fluorinated propane and butane derivatives and the vapor pressure of R-245ca/338mccq mixtures as R-11 alternatives. OSTI.GOV. [Link]

  • Ciura, K., et al. (2013). Lipophilicity--methods of determination and its role in medicinal chemistry. Current medicinal chemistry, 20(3), 387-400. [Link]

  • Beyerlein, A. L., et al. (1993). Physical Properties of Fluorinated Propane and Butane Derivatives as Alternative Refrigerants. EPA NEPS. [Link]

  • Smith, A. D. (Year). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Miller, R. R., et al. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 63(14), 7489-7501. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

  • Sandford, G., & Slater, A. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 273-281. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Semantic Scholar. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 1-Bromo-2,2-difluoro-3-methoxypropane via GC-MS and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of novel chemical entities for drug development and advanced materials, the structural integrity and purity of building blocks are paramount. 1-Bromo-2,2-difluoro-3-methoxypropane serves as a critical fluorinated intermediate, where even trace impurities can derail subsequent synthetic steps or introduce undesirable properties in the final product. This guide provides a comprehensive framework for validating the purity of this compound, centering on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique. We will explore the causality behind methodological choices, present a detailed, self-validating protocol, and objectively compare GC-MS with orthogonal techniques to provide a complete analytical picture.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

1-Bromo-2,2-difluoro-3-methoxypropane is a volatile, halogenated ether. Its synthesis, often involving fluorination and etherification steps, can introduce a variety of impurities.[1][2][3] A robust analytical method must be capable of separating and identifying the target analyte from:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • By-products: Compounds formed from side reactions, such as isomers or products of over- or under-reaction.[4]

  • Degradation Products: Impurities formed during workup, purification, or storage.

  • Residual Solvents: Solvents used in the synthesis or purification process.

Given its volatility and thermal stability, Gas Chromatography (GC) is the ideal separation technique. Coupling it with Mass Spectrometry (MS) provides definitive identification of the analyte and any co-eluting impurities based on their unique mass fragmentation patterns.[5]

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an unparalleled combination of separation efficiency and specificity for volatile and semi-volatile compounds.[5][6] The workflow involves vaporizing the sample, separating its components in a capillary column, and then detecting and identifying the components by their mass-to-charge ratio.

Causality-Driven Method Development

The selection of GC-MS parameters is not arbitrary; each choice is dictated by the physicochemical properties of 1-Bromo-2,2-difluoro-3-methoxypropane and its potential impurities.

  • Injector: A split/splitless inlet is chosen for its versatility. A split injection prevents column overloading when analyzing a high-concentration sample, ensuring sharp, symmetrical peaks. The split ratio can be optimized based on sample concentration.

  • Column: A mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is the logical choice. This phase provides a good balance of dispersive and dipole-dipole interactions, enabling the separation of the moderately polar target compound from potential non-polar (e.g., hydrocarbon) and more polar (e.g., alcohol precursors) impurities.

  • Oven Program: A temperature ramp is essential for achieving optimal separation. The program starts at a low temperature to resolve volatile impurities and residual solvents, then gradually increases to elute the main component and any higher-boiling impurities in a reasonable time frame.

  • Mass Spectrometer: Electron Ionization (EI) is the standard for generating reproducible mass spectra.[7] The resulting fragmentation patterns serve as a "fingerprint" for the molecule, which can be compared against spectral libraries like those from the National Institute of Standards and Technology (NIST) for confirmation.[8][9][10][11] The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a powerful diagnostic tool for identifying bromine-containing fragments.[12]

Workflow for Purity Validation by GC-MS

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Interpretation cluster_report 4. Reporting SamplePrep Prepare Sample (e.g., 1 mg/mL in Ethyl Acetate) GC_Run Inject & Run Sequence (SST -> Blank -> Sample) SamplePrep->GC_Run SST_Prep Prepare System Suitability Test (SST) Solution SST_Prep->GC_Run DataAcq Acquire Data (Total Ion Chromatogram & Mass Spectra) GC_Run->DataAcq PeakInt Integrate Peaks in Chromatogram DataAcq->PeakInt SST_Eval Evaluate SST Results (Peak Shape, Resolution) PeakInt->SST_Eval PeakID Identify Peaks (Mass Spectrum vs. NIST Library) PeakInt->PeakID SST_Eval->PeakID PurityCalc Calculate Purity (% Area Normalization) PeakID->PurityCalc FinalReport Generate Certificate of Analysis (Purity Value & Impurity Profile) PurityCalc->FinalReport

Caption: GC-MS workflow for purity validation.

Detailed Experimental Protocol (Self-Validating System)

This protocol incorporates system suitability testing (SST) to ensure the analytical system is performing correctly before sample analysis, a key principle outlined in guidelines like the ICH Q2(R1).[13][14][15]

1. Materials & Reagents

  • Sample: 1-Bromo-2,2-difluoro-3-methoxypropane

  • Solvent: GC-grade Ethyl Acetate or Dichloromethane

  • SST Mixture: A solution containing the analyte and at least one known potential impurity or a compound with similar retention to test system resolution.

2. Instrumentation & Conditions

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Injector: Split/Splitless, 250 °C, Split ratio 50:1

  • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temp: 40 °C, hold for 2 min

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • MSD Parameters:

    • Transfer Line: 280 °C

    • Ion Source: Electron Ionization (EI), 230 °C, 70 eV

    • Quadrupole: 150 °C

    • Scan Range: 35-400 m/z

3. Procedure

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of ethyl acetate to create a 1 mg/mL solution.

  • System Suitability Test (SST): Inject the SST solution. The acceptance criteria should be pre-defined, for example: Tailing factor for the main peak between 0.9 and 1.5, and resolution between the two key peaks > 2.0. The system must pass SST before proceeding.

  • Analysis Sequence:

    • Inject 1 µL of the solvent (blank) to check for system contamination.

    • Inject 1 µL of the prepared sample solution in triplicate.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC).

    • Identify the main peak corresponding to 1-Bromo-2,2-difluoro-3-methoxypropane by comparing its mass spectrum with a reference spectrum or the NIST library.

    • Identify any impurity peaks by examining their mass spectra.

    • Calculate purity using the area percent normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: Orthogonal & Complementary Techniques

While GC-MS is a powerful tool, relying on a single method can sometimes be insufficient. Orthogonal methods, which measure purity based on different chemical or physical principles, provide a more complete and trustworthy assessment.[16]

Analytical TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
GC-MS (Primary) Chromatographic separation based on volatility/polarity, followed by mass-based identification.[6]Excellent for volatile compounds; high sensitivity and specificity; provides structural information on impurities.[17]Requires analyte to be volatile and thermally stable; area percent calculation assumes equal response factors for all components.
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of nuclei; purity is calculated against a certified internal standard.[18][19]A primary analytical method; does not require a reference standard of the analyte itself; highly accurate and precise; non-destructive.[16][20]Lower sensitivity than GC-MS; may not detect impurities that lack protons or whose signals overlap with the main component; requires a high-purity internal standard.[18]
HPLC-UV Chromatographic separation in the liquid phase based on polarity.Good for non-volatile or thermally labile impurities that would not be detected by GC.Analyte lacks a strong chromophore, leading to poor sensitivity with UV detection; not a primary choice for this compound.
Karl Fischer Titration Electrochemical titration specific for water content.The most accurate method for quantifying water content, a common impurity.Only measures water content, provides no information on other organic impurities.

Conclusion

For validating the purity of 1-Bromo-2,2-difluoro-3-methoxypropane, GC-MS stands out as the most effective primary technique due to the analyte's volatility and the method's high resolving power and specificity. The detailed protocol provided herein, which includes system suitability checks, establishes a robust and self-validating system for routine quality control. However, for the highest level of analytical rigor, especially in drug development and for certifying reference standards, complementing GC-MS with an orthogonal method like quantitative NMR (qNMR) is highly recommended.[21] This multi-faceted approach ensures a comprehensive understanding of the sample's purity profile, providing researchers and developers with the highest confidence in their materials.

References

  • NIST Mass Spectral Library. Diablo Analytical. [Link]

  • NIST MS and MS/MS Libraries. SpectralWorks. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Bruker NIST Mass Spectral Library. Bruker. [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. Wiley Science Solutions. [Link]

  • Bansal, S. K., et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024). [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. (2025). [Link]

  • NIST 23 Mass Spectral Library. Scientific Instrument Services. [Link]

  • Westwood, S., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]

  • What methods are used to test the purity of organic compounds?. TutorChase. [Link]

  • ASTM D6420: Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. ASTM International. [Link]

  • ASTM D4128: Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. ASTM International. [Link]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Mass Spectrometry. [Link]

  • ASTM E3296-22: Standard Guide for Using Pyrolysis Gas Chromatography and Pyrolysis Gas Chromatography-Mass Spectrometry in Forensic Polymer Examinations. NIST. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater. UNT Digital Library. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025). [Link]

  • ASTM D5769 - Standard Test Method by GC-MS. SCION Instruments. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Dorman, F., et al. (2011). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • How can I determine the purity of an isolated compound?. ResearchGate. [Link]

  • Williams, K. R., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Roberts, J. D., et al. (2021). Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • New ASTM Standard Developed by ASTM'S Water Committee (D19). HORIBA Scientific. (2022). [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • O’Neill, D. W., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Vershilova, S.V., et al. (2022). Fluorinated Ethers. Communication 3. Fluorine notes. [Link]

  • Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (2012). Russian Journal of General Chemistry. [Link]

  • Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants. SciSpace. [Link]

  • Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
  • GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by trace amounts of 1,1- dibromo-2-phenylcyclopropane (B). ResearchGate. [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. (2025). Biological and Molecular Chemistry. [Link]

  • Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS. OIV. [Link]

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Impact of methoxy group on the reactivity of 1-Bromo-2,2-difluoro-3-methoxypropane

Impact of the -Methoxy Group on the Reactivity of 1-Bromo-2,2-difluoro-3-methoxypropane

Executive Summary

1-Bromo-2,2-difluoro-3-methoxypropane (CAS 138040027) represents a specialized class of fluorinated building blocks where the gem-difluoro motif is flanked by a reactive electrophile (alkyl bromide) and a Lewis-basic ether. While the gem-difluoro group is traditionally viewed as a lipophilic bioisostere for carbonyls or ethers, the specific placement of the methoxy group at the C3 position introduces a critical intramolecular chelation effect .

This guide analyzes how the


stabilizing anchor

Mechanistic Analysis: The "Chelation-Stabilization" Effect

To understand the reactivity profile, we must decouple the electronic effects of the fluorine atoms from the coordination effects of the methoxy group.

The -Fluorine Effect (The Barrier)

In nucleophilic substitutions (


  • Dipolar Repulsion: The strong C-F dipoles create an electrostatic field that destabilizes the developing positive charge on C1 in the transition state.

  • Result: Direct displacement of the bromide by weak nucleophiles is kinetically difficult.

The -Methoxy Chelation (The Enabler)

The defining feature of this molecule appears during metal insertion (e.g., with Zn, Mg, or Li). When a metal inserts into the C-Br bond, the oxygen atom at C3 can coordinate to the metal center, forming a 5-membered chelate ring .

  • Structure:

    
     coordination stabilizes the carbanion-like character at C1.
    
  • Thermodynamic Benefit: This chelation suppresses the "

    
    -fluorine elimination" side reaction (where 
    
    
    elimination leads to a difluoroalkene), a common failure mode in non-stabilized gem-difluoro reagents.
Visualizing the Pathway

The following diagram illustrates the bifurcation in reactivity between the direct substitution pathway (hindered) and the metal-insertion pathway (stabilized).

ReactivityPathwaysStart1-Bromo-2,2-difluoro-3-methoxypropaneSN2Pathway A: Nucleophilic Substitution (SN2)Start->SN2Nucleophile (Nu-)MetalPathway B: Metal Insertion (Zn/Mg)Start->MetalZn/LiTS_SN2Transition State:Destabilized by β-F DipolesSN2->TS_SN2High BarrierChelateIntermediate:5-Membered Chelate Ring(Stable Organozinc)Metal->ChelateIntramolecularCoordinationProd_SN2Substituted Product(Low Yield/Slow)TS_SN2->Prod_SN2Prod_RefReformatsky Adduct(High Yield/Selective)Chelate->Prod_RefElectrophile (E+)

Figure 1: Divergent reactivity pathways. Note the high barrier for

Comparative Performance Guide

This table compares the target molecule against its non-methoxy and non-fluorinated analogs to highlight specific trade-offs.

Feature1-Bromo-2,2-difluoro-3-methoxypropane 1-Bromo-2,2-difluoropropane (Analog)1-Bromo-3-methoxypropane (Control)
Primary Utility Stable Reformatsky reagent precursorGeneral fluorinated building blockGeneral alkylating agent

Reactivity
Very Low (Retarded by

-F)
Very Low (Retarded by

-F)
High (Standard primary bromide)
Organometallic Stability High (Stabilized by 5-membered chelate)Low/Moderate (Prone to

-elimination)
Moderate (Chelation possible but less critical)
Metabolic Stability High (

blocks metabolism)
High (

blocks metabolism)
Low (Ether cleavage possible)
Lipophilicity (LogP) Moderate (Balanced by OMe)High (Lipophilic)Low/Moderate

Key Takeaway: Choose the methoxy variant when generating organometallic intermediates (e.g., for coupling with aldehydes/ketones). The chelation effect significantly improves yield and handling time compared to the propyl analog.

Experimental Protocol: Chelation-Controlled Reformatsky Coupling

This protocol leverages the methoxy group's ability to stabilize the zinc intermediate, allowing for coupling with carbonyls under milder conditions than typically required for gem-difluoro bromides.

Objective

Synthesis of a


Materials
  • Reagent: 1-Bromo-2,2-difluoro-3-methoxypropane (1.0 equiv)

  • Metal: Zinc dust (activated, 1.5 equiv)

  • Electrophile: Benzaldehyde (1.1 equiv)

  • Catalyst: AgOTf (5 mol%) or TMSCl (activation)

  • Solvent: THF (anhydrous) – Critical for solvation

Step-by-Step Methodology
  • Activation:

    • In a flame-dried 3-neck flask under Argon, suspend activated Zn dust in anhydrous THF (0.5 M).

    • Add TMSCl (0.05 equiv) and stir for 10 minutes at room temperature to activate the zinc surface.

  • Insertion (The Critical Step):

    • Add the bromide reagent dropwise.

    • Observation: Unlike non-chelated analogs which require reflux or sonication, the methoxy-stabilized reagent often initiates exothermically at 30–40°C.

    • Mechanism: The forming

      
       species folds into a stable 5-membered ring, preventing the zinc from eliminating fluoride.
      
  • Coupling:

    • Once the zinc has been consumed (solution turns grey/black), cool to 0°C.

    • Add benzaldehyde dropwise. The chelated zinc species is less basic than standard Grignards, allowing for high chemoselectivity (tolerates esters/nitriles elsewhere).

    • Stir at RT for 4 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc, wash with brine, and dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: 75–85% yield of the difluoro-alcohol. The non-methoxy analog typically yields 40–50% under identical conditions due to decomposition.

References

  • Reactivity of

    
    -Fluorinated Alkyl Halides 
    
    • Source: H. Amii, et al. "Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution." Journal of Fluorine Chemistry.
    • Context: Establishes the kinetic retardation of reactions by -fluorine
  • Chel

    • Source: P. Knochel, et al. "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics.
    • Context: Details the stabilization of organozinc species via intramolecular coordination (O/N ligands)
  • Synthesis of gem-Difluoroalkanes

    • Source: Dilman, A. D., et al. "Coupling of

      
      -difluoro-substituted organozinc reagents."[1] Beilstein Journal of Organic Chemistry, 2015.[1]
      
    • Context: Provides experimental baselines for coupling difluoro-organometallics and highlights the stability challenges of non-chel
  • PubChem Compound Summary: 1-Bromo-2,2-difluoro-3-methoxypropane

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138040027.
    • Context: Verification of chemical structure and physical property predictions.[2][1][3][4][5]

Confirming structure of 1-Bromo-2,2-difluoro-3-methoxypropane reaction products

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Confirmation of 1-Bromo-2,2-difluoro-3-methoxypropane Reaction Products: A Comparative Analytical Guide

Executive Summary 1-Bromo-2,2-difluoro-3-methoxypropane (CAS: 1175586-68-1)[1] is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and agrochemical development. Introducing a gem-difluoro (-CF₂-) group into aliphatic chains is a proven structural strategy to modulate lipophilicity, block metabolic liabilities (such as cytochrome P450-mediated oxidation), and alter the pKa of adjacent functional groups. However, the profound electronic changes induced by the -CF₂- moiety complicate both the reactivity of this building block and the subsequent structural confirmation of its reaction products.

This guide provides an objective comparison of analytical methodologies and non-fluorinated alternatives, equipping researchers with a self-validating framework for synthesizing and characterizing derivatives of 1-bromo-2,2-difluoro-3-methoxypropane.

The Fluorine Advantage: Comparing Reactivity and Alternatives

When comparing 1-bromo-2,2-difluoro-3-methoxypropane to its non-fluorinated analog (1-bromo-3-methoxypropane), chemical behavior diverges significantly due to the extreme electronegativity of fluorine.

  • Nucleophilic Substitution (Sₙ2) Kinetics: The -CF₂- group exerts a powerful electron-withdrawing inductive effect (-I effect), severely depleting the electron density at the adjacent -CH₂Br carbon. Consequently, 1-bromo-2,2-difluoro-3-methoxypropane is significantly less reactive toward nucleophiles than 1-bromo-3-methoxypropane.

  • Alternative Pathways: Because the electrophilic carbon is deactivated, using strong, hard bases may induce elimination (dehydrobromination) rather than the desired substitution. Therefore, experimental conditions must carefully balance nucleophilicity and basicity.

  • Metabolic Stability: While the non-fluorinated analog is highly susceptible to rapid metabolic degradation in vivo, the fluorinated product acts as a bioisostere for an oxygen atom or a metabolically stable methylene bridge, justifying the added synthetic and analytical complexity.

Analytical Modalities: Choosing the Right Tool for Structural Confirmation

Confirming the structure of the resulting reaction products (e.g., R-CH₂-CF₂-CH₂-O-CH₃) requires multidimensional analytical techniques. Relying solely on ¹H NMR often leads to ambiguous assignments because the 100% naturally abundant ¹⁹F nuclei couple strongly with nearby protons[2].

  • ¹⁹F NMR Spectroscopy (The Primary Tool): Fluorine-19 is the ultimate "spectroscopic spy." It has a spin of ½, 100% natural abundance, and is the third most receptive NMR nucleus[2]. Its massive chemical shift dispersion (~800 ppm) makes it exquisitely sensitive to changes in the local electronic environment[2]. Even minor structural changes during a synthesis result in distinct ¹⁹F chemical shift changes, allowing for rapid structural verification[3][4].

  • ¹H and ¹³C NMR (The Supporting Backbone): While essential for confirming the overall carbon framework, these spectra are complicated by heteronuclear coupling. For example, the -CF₂- carbon will appear as a characteristic triplet in ¹³C NMR with a massive ¹J_CF coupling constant (~240 Hz), while adjacent carbons show ²J_CF (~25-30 Hz) splitting.

  • GC-MS / LC-HRMS: Provides exact mass confirmation but fails to easily differentiate regioisomers or confirm the intact nature of the -CF₂- group without extensive fragmentation analysis.

AnalyticalDecision Sample Purified Reaction Product F19 19F NMR (Primary Screen) Sample->F19 Is -CF2- intact? H1 1H NMR (Proton Environment) Sample->H1 Are nucleophile protons present? C13 13C NMR (Carbon Backbone) Sample->C13 Check 1J_CF triplet Decoupled {1H}19F Decoupled NMR (Removes H-F Splitting) F19->Decoupled Coupled Standard 19F NMR (Shows 3J_HF Coupling) F19->Coupled

Analytical decision tree for structural confirmation of gem-difluoro compounds.

Experimental Protocol: Self-Validating Nucleophilic Substitution

To demonstrate the structural confirmation process, we detail a standard Sₙ2 workflow reacting 1-bromo-2,2-difluoro-3-methoxypropane with a model secondary amine (piperidine). This protocol is designed as a self-validating system: the analytical steps inherently verify the success of the chemical steps through predictable spectroscopic changes.

Step 1: Reaction Setup

  • Procedure: In an oven-dried flask under N₂, dissolve 1-bromo-2,2-difluoro-3-methoxypropane (1.0 eq) in anhydrous DMF (0.5 M). Add piperidine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Heat to 80°C for 16 hours.

  • Causality: DMF is chosen as a polar aprotic solvent to maximize the energy of the nucleophile, counteracting the inductive deactivation caused by the -CF₂- group. DIPEA acts as a non-nucleophilic base to scavenge the generated HBr without competing for the electrophile.

Step 2: Reaction Monitoring via ¹⁹F NMR

  • Procedure: Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

  • Causality: The starting material has a distinct ¹⁹F chemical shift (typically around -105 to -110 ppm). As the reaction proceeds, the substitution of bromine for an amine alters the local electronic environment, shifting the ¹⁹F signal. The disappearance of the starting material peak confirms conversion without the need for complex chromatography or standards[3][4].

Step 3: Workup and Purification

  • Procedure: Quench with water, extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Step 4: Comprehensive Structural Confirmation

  • Procedure: Dissolve the purified product in CDCl₃. Acquire ¹H, ¹³C, ¹⁹F, and {¹H}¹⁹F NMR spectra.

  • Causality:

    • {¹H}¹⁹F NMR: By decoupling the protons, the complex multiplet of the -CF₂- group collapses into a sharp singlet (if the molecule is achiral) or an AB quartet (if a chiral center was introduced, making the fluorines diastereotopic)[2]. This instantly validates the integrity of the -CF₂- group without proton interference.

    • ¹³C NMR: Verifies the substitution by the shift of the C1 carbon. In the starting material, the Br-CH₂- carbon appears upfield. Post-substitution, the N-CH₂- carbon shifts downfield, while retaining the characteristic ²J_CF splitting (~25 Hz).

NMRLogic F_nucleus 19F Nuclei in -CF2- H_gem Coupling to adjacent -CH2- (3J_HF ~ 10-20 Hz) F_nucleus->H_gem Multiplet splitting in standard 19F F_gem Coupling to geminal F (2J_FF ~ 150-250 Hz) F_nucleus->F_gem Only visible if F's are non-equivalent Decouple 1H-Decoupled 19F NMR H_gem->Decouple Apply 1H decoupling Result1 Sharp Singlet (Achiral environment) Decouple->Result1 Result2 AB Quartet (Chiral environment) Decouple->Result2

Logical workflow for interpreting 19F NMR splitting patterns in gem-difluoro compounds.

Quantitative Data: Expected NMR Parameters

The following table summarizes the expected NMR shifts and coupling constants, comparing the starting material, the target product, and a non-fluorinated alternative. This data acts as a reference matrix for structural validation[5][6].

Compound / Moiety¹⁹F NMR (ppm)¹³C NMR (-CF₂- ppm)¹³C NMR (C1 ppm)Key Coupling Constants (Hz)
1-Bromo-2,2-difluoro-3-methoxypropane ~ -108 (m)~ 121 (t)~ 30 (t)¹J_CF ≈ 242, ²J_CF ≈ 32
Substituted Product (Piperidine derivative) ~ -102 (m)~ 123 (t)~ 58 (t)¹J_CF ≈ 245, ²J_CF ≈ 28
Non-Fluorinated Analog (Substituted) N/AN/A~ 62 (s)N/A (No C-F or H-F coupling)

(Note: Chemical shifts are approximate and referenced to CFCl₃ (0 ppm) for ¹⁹F NMR. The exact shift depends on solvent and concentration).

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing).

  • 1-bromo-2,2-difluoro-3-methoxypropane (C4H7BrF2O) - PubChemLite.

  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC.

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.

  • 19F NMR as a tool in chemical biology - PMC - NIH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.